Synthesis and Process Optimization of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid: A Technical Whitepaper
Executive Summary & Strategic Context The compound 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a highly functionalized, versatile building block frequently utilized in medicinal chemistry. Structurally, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The compound 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a highly functionalized, versatile building block frequently utilized in medicinal chemistry. Structurally, it features an ortho-methoxy substituted
N
-aryl methanesulfonamide core tethered to a butyric acid moiety. Molecules possessing this specific topological arrangement are often deployed as critical linkers in Proteolysis Targeting Chimeras (PROTACs), pharmacophores for specific G-protein coupled receptors (GPCRs), or as rigidified structural analogs in structure-activity relationship (SAR) campaigns.
This whitepaper outlines a highly robust, scalable, and atom-economical three-step synthetic route. By leveraging foundational principles of physical organic chemistry, we establish a self-validating experimental system that ensures high fidelity and purity at each intermediate stage.
Retrosynthetic Strategy & Mechanistic Rationale
The target molecule can be efficiently disconnected into three readily available precursors: 2-methoxyaniline (o-anisidine), methanesulfonyl chloride (MsCl), and ethyl 4-bromobutyrate.
Causality in Route Design:
A common pitfall in synthesizing
N
-alkyl-
N
-aryl sulfonamides is attempting to alkylate the aniline prior to sulfonylation. Secondary anilines are sterically hindered, and their subsequent sulfonylation is often sluggish, requiring harsh conditions or highly reactive, unstable sulfonylating agents [2].
Conversely, the sulfonylation of a primary aniline is rapid and high-yielding. The resulting
N
-aryl methanesulfonamide possesses a significantly lowered pKa (
≈
10) due to the strong electron-withdrawing nature of the sulfonyl group. This allows for facile, regioselective deprotonation by mild bases (e.g.,
K2CO3
), generating a highly nucleophilic sulfonamide anion that readily undergoes
SN2
alkylation without the risk of over-alkylation.
Figure 1: Forward synthesis workflow from 2-methoxyaniline to the target butanoic acid derivative.
Step-by-Step Experimental Methodologies & Self-Validating Systems
Step 1: Synthesis of
N
-(2-methoxyphenyl)methanesulfonamide
The synthesis of
N
-aryl methanesulfonamides typically involves the reaction of an arylamine with methanesulfonyl chloride [1].
Mechanistic Causality: Pyridine is utilized not merely as an acid scavenger to neutralize the HCl byproduct, but also as a nucleophilic catalyst. It reacts with MsCl to form a highly electrophilic sulfonylpyridinium intermediate, accelerating the reaction while suppressing the formation of bis-sulfonylated byproducts.
Protocol:
Dissolve 2-methoxyaniline (1.0 equiv, 100 mmol) in anhydrous dichloromethane (DCM, 0.5 M) under an inert argon atmosphere.
Add anhydrous pyridine (2.0 equiv, 200 mmol) and cool the reaction mixture to 0 °C using an ice-water bath.
Add methanesulfonyl chloride (1.2 equiv, 120 mmol) dropwise over 30 minutes to control the exothermic nucleophilic attack.
Allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.
Quench & Workup: Dilute with DCM, wash sequentially with 1M HCl (to remove excess pyridine), saturated
NaHCO3
, and brine. Dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Self-Validation: TLC (Hexanes/EtOAc 2:1) will show the disappearance of the primary amine (ninhydrin active) and the appearance of a new, lower
Rf
spot (UV active). LC-MS:
[M+H]+=202.0
.
Step 2:
N
-Alkylation with Ethyl 4-bromobutyrate
This step leverages the acidity of the sulfonamide to perform a targeted
SN2
displacement.
Figure 2: Mechanistic pathway of the base-mediated SN2 N-alkylation of the sulfonamide.
Mechanistic Causality:N,N
-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature effectively solvates the potassium cation, leaving a "naked," highly reactive sulfonamide anion [3].
K2CO3
is a perfectly tuned base for this system—strong enough to deprotonate the sulfonamide, but weak enough to prevent premature hydrolysis of the ethyl ester electrophile.
Protocol:
Dissolve
N
-(2-methoxyphenyl)methanesulfonamide (1.0 equiv, 80 mmol) in anhydrous DMF (0.3 M).
Add finely powdered anhydrous
K2CO3
(2.5 equiv, 200 mmol) and stir at room temperature for 30 minutes to ensure complete deprotonation.
Add ethyl 4-bromobutyrate (1.5 equiv, 120 mmol) in one portion.
Heat the mixture to 60 °C and stir for 12 hours.
Quench & Workup: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over
MgSO4
and concentrate. Purify via flash column chromatography if necessary.
Self-Validation:1H
NMR will reveal the appearance of an ethyl ester quartet (
≈
4.1 ppm) and triplet (
≈
1.2 ppm), alongside the disappearance of the broad sulfonamide N-H peak.
Step 3: Saponification (Ester Hydrolysis)
The final step unmasks the carboxylic acid to yield the target compound.
Mechanistic Causality: Lithium hydroxide (
LiOH
) is utilized in a mixed aqueous-organic solvent system (THF/
H2O
, 3:1). THF ensures the lipophilic ester remains in solution, while water dissolves the
LiOH
.
LiOH
is preferred over
NaOH
as it provides a milder nucleophilic acyl substitution environment, strictly avoiding any potential cleavage of the robust, yet theoretically susceptible, sulfonamide bond.
Protocol:
Dissolve the alkylated ester (1.0 equiv, 60 mmol) in a 3:1 mixture of THF and distilled water (0.2 M).
Add
LiOH⋅H2O
(3.0 equiv, 180 mmol) and stir vigorously at 25 °C for 6 hours.
Quench & Workup: Evaporate the THF in vacuo. Dilute the remaining aqueous layer with water and wash once with diethyl ether to remove unreacted starting material or non-polar impurities.
Acidify the aqueous layer to pH
≈
2 using 1M HCl. The target carboxylic acid will precipitate.
Extract the precipitate with EtOAc, wash with brine, dry over
Na2SO4
, and concentrate to afford the pure target compound.
Self-Validation: LC-MS will show
[M−H]−
in negative ion mode.
1H
NMR will confirm the complete loss of the ethyl group signals.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric ratios, thermodynamic parameters, and expected yields for the synthetic sequence.
Step
Transformation
Reagents & Equivalents
Solvent System
Temp (°C)
Time (h)
Typical Yield (%)
1
Sulfonylation
MsCl (1.2 eq), Pyridine (2.0 eq)
DCM
0
→
25
4
85 – 92
2
N
-Alkylation
Ethyl 4-bromobutyrate (1.5 eq),
K2CO3
(2.5 eq)
DMF
60
12
75 – 85
3
Saponification
LiOH⋅H2O
(3.0 eq)
THF /
H2O
(3:1)
25
6
90 – 95
References
Li, X.-Q., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry / PMC NIH. Available at: [Link]
Lee, J., et al. (2025). Electrochemical C–H Sulfonylation of N,N-Dialkylanilines: Sequential Dehydrogenative Cross-Coupling and Sulfonylation. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
Exploratory
A Technical Guide to the Synthesis and Characterization of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Rationale The structural motif of an N-aryl-N-sulfonylamino acid is of significant interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Rationale
The structural motif of an N-aryl-N-sulfonylamino acid is of significant interest in medicinal chemistry. The N-acyl sulfonamide group can act as a bioisostere for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with potentially different pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a 2-methoxyphenyl group and a flexible butanoic acid chain suggests potential for this molecule to interact with a variety of biological targets. The absence of a registered CAS number for 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid indicates its novelty and underscores the need for a detailed synthetic and analytical guide.
This document outlines a proposed two-step synthetic route starting from commercially available precursors. The methodology is designed to be accessible to a standard organic chemistry laboratory and includes in-depth protocols for synthesis, purification, and characterization.
Proposed Synthetic Pathway
The synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid can be envisioned through a two-step process. The first step involves the N-sulfonylation of a protected 4-aminobutanoic acid derivative with 2-methoxyphenylsulfonyl chloride. The second step would be the deprotection of the carboxylic acid to yield the final product. An alternative, and potentially more direct route, involves the N-alkylation of N-(2-methoxyphenyl)methanesulfonamide with a suitable 4-halobutanoate ester, followed by hydrolysis. For the purposes of this guide, we will focus on a convergent synthesis involving the formation of the sulfonamide bond followed by attachment of the butanoic acid moiety.
A plausible and robust synthetic strategy involves a two-step sequence:
Methanesulfonylation of 2-methoxyaniline: This step forms the core N-(2-methoxyphenyl)methanesulfonamide intermediate.
N-Alkylation with ethyl 4-bromobutanoate: This introduces the butanoic acid chain.
Hydrolysis of the ester: This final step yields the target carboxylic acid.
Caption: Proposed synthetic workflow for 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid.
Detailed Experimental Protocols
Step 1: Synthesis of N-(2-methoxyphenyl)methanesulfonamide
Rationale: The formation of a sulfonamide bond via the reaction of an amine with a sulfonyl chloride is a well-established and reliable transformation.[2] Pyridine is used as a base to neutralize the hydrochloric acid generated during the reaction, driving it to completion. The reaction is initiated at a low temperature to control the exothermicity of the reaction.
Protocol:
To a solution of 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add pyridine (1.2 eq).
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(2-methoxyphenyl)methanesulfonamide as a solid.
Step 2: Synthesis of Ethyl 4-[(2-methoxyphenyl)(methylsulfonyl)amino]butanoate
Rationale: N-alkylation of the sulfonamide is achieved using a strong base, sodium hydride, to deprotonate the sulfonamide nitrogen, making it a more potent nucleophile.[3] Anhydrous dimethylformamide (DMF) is an appropriate polar aprotic solvent for this type of reaction.
Protocol:
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/mmol) in a round-bottom flask under an inert atmosphere, add a solution of N-(2-methoxyphenyl)methanesulfonamide (1.0 eq) in anhydrous DMF dropwise at 0 °C.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the mixture back to 0 °C and add ethyl 4-bromobutanoate (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 4-[(2-methoxyphenyl)(methylsulfonyl)amino]butanoate.
Step 3: Synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Rationale: Saponification of the ethyl ester to the corresponding carboxylic acid is a standard procedure. Lithium hydroxide is a suitable base for this transformation, and a mixture of tetrahydrofuran (THF) and water is used as the solvent to ensure the solubility of both the ester and the hydroxide salt.
Protocol:
To a solution of ethyl 4-[(2-methoxyphenyl)(methylsulfonyl)amino]butanoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 10 mL/mmol), add lithium hydroxide monohydrate (2.0 eq).
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
Concentrate the reaction mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.
Acidify the aqueous layer to pH 2-3 with 1M HCl.
Extract the product into an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 4-[(2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid.
If necessary, the product can be further purified by recrystallization.
Characterization and Data
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Data (Predicted)
The following table summarizes the expected spectroscopic data for the target compound based on the analysis of structurally similar molecules.[4][5][6]
Technique
Expected Observations
¹H NMR
Signals corresponding to the methoxy group (singlet, ~3.8-3.9 ppm), the methylsulfonyl group (singlet, ~2.9-3.1 ppm), the aromatic protons of the 2-methoxyphenyl ring (multiplets, ~6.8-7.5 ppm), and the protons of the butanoic acid chain (multiplets, ~1.8-2.5 ppm for the central CH₂ groups and a triplet around 3.5-3.7 ppm for the CH₂ adjacent to the nitrogen). A broad singlet for the carboxylic acid proton will also be present at >10 ppm.
¹³C NMR
Signals for the methoxy carbon (~55-56 ppm), the methylsulfonyl carbon (~40-42 ppm), aromatic carbons (~110-160 ppm), the carbonyl carbon of the carboxylic acid (~175-180 ppm), and the aliphatic carbons of the butanoic acid chain (~20-50 ppm).
FT-IR (ATR)
Characteristic absorption bands for the S=O stretching of the sulfonyl group (~1350-1320 cm⁻¹ and ~1160-1140 cm⁻¹), C=O stretching of the carboxylic acid (~1710-1680 cm⁻¹), O-H stretching of the carboxylic acid (broad band, ~3300-2500 cm⁻¹), and C-O stretching of the methoxy group (~1250-1200 cm⁻¹).[4]
Mass Spec (HRMS)
The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile in water with 0.1% formic acid) is recommended. The purity should be ≥95% for use in biological assays.
Potential Applications and Future Directions
As a novel N-aryl-N-sulfonylamino acid, 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid represents a new chemical entity with potential for exploration in various areas of drug discovery. The structural features suggest that it could be screened for activity against a range of targets, including enzymes and receptors where interactions with both aromatic and acidic/polar groups are important.
Future work could involve the synthesis of a library of analogs by varying the substitution on the aromatic ring and modifying the length and functionality of the carboxylic acid chain. Such a library would be invaluable for establishing structure-activity relationships (SAR).
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid. By following the proposed synthetic route and analytical protocols, researchers can confidently prepare and validate this novel compound for further investigation in their respective fields. The emphasis on the rationale behind each step is intended to empower scientists to adapt and optimize these methods as needed.
References
Annor-Gyamfi J.K., Ametsetor E., Meraz K., Bunce R.A.
Brouwer, A. J., Monnee, M. C. F., & Liskamp, R. M. J. An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides: Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides. Synthesis. 2000;(11):1579–1584.
Chandra Kumar, K., Kokila, M. K., Puttaraja, S. Mohan, & Saravanan, J. 2-Amino-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.
Google Patents. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use. Accessed March 20, 2026.
Google Patents. EP1413572B1 - Process for producing acid anhydride. Accessed March 20, 2026.
Google Patents. RU2202538C2 - Method of synthesis of 4-aminobutyric acid. Accessed March 20, 2026.
MDPI. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. 2017;22(1):50.
MDPI. Copper-Catalyzed One-Pot Synthesis of N-Sulfonyl Amidines from Sulfonyl Hydrazine, Terminal Alkynes and Sulfonyl Azides. Molecules. 2021;26(12):3649.
PMC. Hydrazinosulfonylation of aryl electrophiles: a straightforward approach for the synthesis of aryl N-aminosulfonamides. RSC Advances. 2023;13(27):18456-18471.
PMC. Recent advances in the synthesis of N-acyl sulfonamides. Beilstein Journal of Organic Chemistry. 2017;13:1406-1434.
PubChem. (2S)-2-Amino-4-[bis({2-[(4-methylphenyl)methoxy]phenyl}methyl)amino]butanoic acid. Accessed March 20, 2026. [Link]
PubChem. 2-(4-Methoxyphenyl)butanoic acid. Accessed March 20, 2026. [Link]
ResearchGate. Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Accessed March 20, 2026. [Link]
ResearchGate. Synthesis and reactions of 2 with ethanoic anhydride and methanoic acid under diverse conditions. Accessed March 20, 2026. [Link]
ResearchGate. Synthesis of 2-aryl-N-sulfonylazetidines. Accessed March 20, 2026. [Link]
RSC Publishing. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Accessed March 20, 2026. [Link]
Semantic Scholar. N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Accessed March 20, 2026. [Link]
Somade, A. T. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. LinkedIn. Published July 19, 2024. [Link]
A Technical Guide to the Structure Elucidation of N-Sulfonylated Amino Acids
Introduction: The Growing Importance of N-Sulfonylated Amino Acids N-sulfonylated amino acids, a class of molecules characterized by a sulfonamide linkage to the nitrogen atom of an amino acid, are of significant and exp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Growing Importance of N-Sulfonylated Amino Acids
N-sulfonylated amino acids, a class of molecules characterized by a sulfonamide linkage to the nitrogen atom of an amino acid, are of significant and expanding interest in the fields of medicinal chemistry and drug development. This structural motif is present in a wide array of therapeutic agents, leveraging the sulfonamide group's ability to act as a bioisostere for other functional groups and to impart favorable pharmacokinetic properties.[1][2] The precise three-dimensional structure, including connectivity, conformation, and absolute stereochemistry, is intrinsically linked to a compound's biological activity and safety profile.[3] Consequently, the unambiguous elucidation of this structure is a critical, non-negotiable step in the research and development pipeline.
This guide provides an in-depth exploration of the primary analytical techniques employed for the comprehensive structure elucidation of N-sulfonylated amino acids. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Chiral Chromatography, presenting an integrated strategy for achieving definitive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[4][5] For N-sulfonylated amino acids, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to piece together the molecular puzzle.
The Causality Behind the Experiment: Key NMR Observables
The power of NMR lies in three fundamental observables: chemical shift, scalar (J) coupling, and the Nuclear Overhauser Effect (NOE).[6]
Chemical Shift (δ): The resonance frequency of a nucleus (e.g., ¹H, ¹³C) is highly sensitive to its local electronic environment. In an N-sulfonylated amino acid, the electron-withdrawing nature of the sulfonyl group (SO₂) causes a characteristic downfield shift for the α-proton and α-carbon of the amino acid moiety compared to the free amino acid. This provides the first piece of evidence for successful N-sulfonylation.
Scalar (J) Coupling: This through-bond interaction between neighboring nuclei provides direct evidence of atomic connectivity. The coupling between the α-proton and the side-chain protons helps to identify the specific amino acid, while long-range couplings can link parts of the molecule together.
Nuclear Overhauser Effect (NOE): This through-space interaction reveals the spatial proximity of nuclei, which is crucial for determining conformation and stereochemistry.
A Multi-dimensional Approach: 1D and 2D NMR Techniques
A comprehensive NMR analysis involves a suite of experiments, each providing a unique piece of structural information.[7]
¹H NMR: This is the starting point for most analyses, providing information on the number of different types of protons and their immediate neighbors through chemical shifts and coupling patterns.[4]
¹³C NMR: Often acquired with broadband proton decoupling, this experiment reveals the number of unique carbon environments. The chemical shifts of the α-carbon and carbonyl carbon are particularly diagnostic.[4]
2D Correlation Spectroscopy (COSY): This experiment maps out ¹H-¹H coupling networks, allowing for the spin systems of the amino acid side chain to be traced from start to finish.
2D Heteronuclear Single Quantum Coherence (HSQC): This powerful technique correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of protonated carbons.[6]
2D Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is critical for connecting disparate parts of the molecule. It detects long-range (2-3 bond) correlations between protons and carbons. For N-sulfonylated amino acids, the key correlation is often from the amino acid's α-proton to the carbons of the sulfonyl group's substituent (e.g., an aromatic ring), definitively linking the two moieties.[6]
¹⁵N NMR: While less common due to lower sensitivity, ¹⁵N NMR can directly probe the nitrogen atom of the sulfonamide linkage, providing further confirmation of the structure.[8]
Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 2-5 mg of the purified N-sulfonylated amino acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid exchange of labile protons (like the N-H proton) if they are to be observed.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: Acquire a suite of NMR spectra on a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion). Standard experiments include 1D ¹H, 1D ¹³C, 2D COSY, 2D HSQC, and 2D HMBC.
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing.
Spectral Interpretation: Analyze the processed spectra to assign all proton and carbon signals and to establish the complete molecular connectivity.
Visualization: NMR Structure Elucidation Workflow
Caption: General workflow for NMR-based structure elucidation.
Mass Spectrometry: Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool that provides the molecular weight of a compound and, through fragmentation analysis, offers confirmatory structural evidence.[9] High-resolution mass spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition of the molecule with high accuracy.
The Causality Behind the Experiment: Ionization and Fragmentation
The choice of ionization technique is critical for analyzing N-sulfonylated amino acids.
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for these moderately polar molecules. It typically generates protonated molecules, [M+H]⁺, in positive ion mode or deprotonated molecules, [M-H]⁻, in negative ion mode, with minimal in-source fragmentation.[10] This allows for the clear determination of the molecular weight.
Tandem Mass Spectrometry (MS/MS): To gain structural insights, the precursor ion (e.g., [M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that acts as a molecular fingerprint.[11]
Deciphering the Pieces: Characteristic Fragmentation Patterns
N-sulfonylated amino acids exhibit predictable fragmentation pathways that are highly diagnostic.[12][13]
Cleavage of the Sulfonamide Bond: A common fragmentation pathway involves the cleavage of the S-N bond, leading to fragments corresponding to the sulfonyl moiety and the amino acid moiety.
Loss of SO₂: The sulfonyl group itself can fragment, often through the loss of sulfur dioxide (SO₂).
Amino Acid Side-Chain Fragmentation: The amino acid portion of the molecule will undergo characteristic fragmentations, such as the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group, or fragmentation of the side chain, which helps to identify the specific amino acid.[13]
Table 1: Common Mass Spectrometry Fragments for N-Dansyl-Glycine ([M+H]⁺ = 295.08)
m/z
Fragment Identity
Description
235.06
[M+H - C₂H₄O₂]⁺
Loss of acetic acid from the glycine moiety
170.03
[C₁₀H₁₂N]⁺
Dimethylaminonaphthalene fragment
155.05
[C₁₀H₉]⁺
Naphthalene fragment after loss of dimethylamine
75.04
[C₂H₅NO₂ + H]⁺
Protonated Glycine
Experimental Protocol: LC-MS/MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[10]
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically a reverse-phase C18 column, to separate the compound of interest from any impurities.
Mass Spectrometric Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer.
Full Scan MS: Acquire a full scan mass spectrum to identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
HRMS Analysis: If using a high-resolution instrument (e.g., Q-TOF, Orbitrap), determine the accurate mass of the precursor ion and use it to calculate the elemental composition.
MS/MS Analysis: Perform a product ion scan on the precursor ion to generate the fragmentation spectrum.
Data Interpretation: Analyze the fragmentation pattern to confirm the connectivity of the sulfonyl and amino acid moieties.
Visualization: MS Fragmentation Logic
Caption: Logic of MS/MS fragmentation for N-sulfonylated amino acids.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS can define the connectivity of a molecule, X-ray crystallography provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in a crystal lattice.[14][15] This includes the absolute stereochemistry at the α-carbon, a critical parameter for biological activity.
The Causality Behind the Experiment: From Crystal to Structure
The entire process hinges on the ability to grow a high-quality, single crystal of the compound.[16] When a beam of X-rays is passed through this crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[17] By measuring the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the atomic positions, bond lengths, and bond angles are determined.[15]
The Crystallization Challenge
The primary bottleneck in X-ray crystallography is often the production of diffraction-quality single crystals.[18] This can be a process of trial and error, involving the screening of numerous conditions.
Purity is Paramount: The compound must be of the highest possible purity (>95%), as impurities can inhibit crystal formation.[19]
Solvent Selection: The choice of solvent or solvent system is critical. Techniques like slow evaporation, vapor diffusion (hanging or sitting drop), and cooling are commonly employed.[15][20]
Crystal Growth: Grow single crystals of the N-sulfonylated amino acid using an appropriate method (e.g., slow evaporation of a saturated solution in a solvent like methanol or ethyl acetate).[15]
Crystal Mounting: Select a suitable crystal (well-formed, no visible defects) and mount it on the goniometer head of a single-crystal X-ray diffractometer.[15]
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect the diffraction data by rotating the crystal in the X-ray beam.[15]
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods to obtain an initial model. Refine this model against the experimental data to yield the final, accurate 3D structure.[14]
Visualization: X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
Chiral Chromatography: Resolving Enantiomers
For chiral N-sulfonylated amino acids, which encompasses nearly all derivatives of natural amino acids, determining the enantiomeric purity is essential. Chiral chromatography is the most common technique for separating enantiomers and determining their relative proportions (enantiomeric excess, or e.e.).[21]
The Causality Behind the Experiment: Chiral Recognition
Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase (Chiral Stationary Phase, or CSP).[3] The differing stability of these diastereomeric complexes leads to different retention times on the chromatographic column, allowing for their separation.
Common CSPs for amino acid derivatives include those based on cyclodextrins, macrocyclic glycopeptides (e.g., CHIROBIOTIC phases), and brush-type phases.[3][21]
Experimental Protocol: Chiral HPLC Method Development
Column Selection: Choose a chiral column known to be effective for amino acid derivatives (e.g., a macrocyclic glycopeptide or cyclodextrin-based column).
Mobile Phase Screening: Begin with a standard mobile phase system, such as a mixture of an organic modifier (e.g., ethanol, isopropanol) and a hydrocarbon (e.g., hexane), often with an acidic or basic additive to improve peak shape.[22]
Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to optimize the resolution between the enantiomeric peaks.
Quantification: Once separation is achieved, inject a known concentration of the racemic standard to determine the retention times of each enantiomer. Analyze the sample of interest and determine the enantiomeric excess by comparing the peak areas of the two enantiomers.
An Integrated Strategy for Unambiguous Elucidation
No single technique can provide all the necessary structural information with absolute certainty. A robust structure elucidation strategy relies on the synergistic and complementary use of NMR, MS, and, when possible, X-ray crystallography.
Caption: An integrated approach to structure elucidation.
Initial Assessment (MS): Begin with LC-MS to confirm the molecular weight and determine the elemental formula via HRMS.
Connectivity Mapping (NMR): Use a full suite of 1D and 2D NMR experiments to determine the complete covalent structure (the molecular constitution).
Stereochemical Determination (Chiral HPLC & X-ray): Employ chiral chromatography to determine the enantiomeric purity. If a suitable crystal can be obtained, X-ray crystallography provides the definitive proof of both the constitution and the absolute stereochemistry.
By combining the strengths of these orthogonal techniques, researchers can achieve a high degree of confidence in the elucidated structure, a critical foundation for advancing any research or drug development program involving N-sulfonylated amino acids.
References
Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., Zeller, M., & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 57(11), 680-684. [Link]
Bocus, D. (2002). Synthesis of Novel Heterocyclic a-Amino Acids. Open University. [Link]
Khan, I., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 7, 101323. [Link]
JoVE. (2011). Protein Crystallization for X-ray Crystallography. Journal of Visualized Experiments. [Link]
(2013). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
Hyberts, S. G., et al. (2012). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 2, 734. [Link]
Grzywa, R., et al. (2013). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1310-1316. [Link]
Jarrold, M. F. (2004). Electrospray Ionization Ion Mobility Spectrometry of Amino Acids: Ion Mobilities and a Mass−Mobility Correlation. The Journal of Physical Chemistry A, 108(29), 6291-6297. [Link]
Yates, J. R., et al. (1996). Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
Goundry, W. R., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(4), 869-876. [Link]
Zacharie, B., et al. (2001). Utilization of Fukuyama's sulfonamide protecting group for the synthesis of N-substituted α-amino acids and derivatives. Journal of the Chinese Chemical Society, 48(2), 203-206. [Link]
Godelmann, M., et al. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 28(3), 1146. [Link]
Perlovich, G. L., et al. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Crystal Growth & Design, 11(3), 856-865. [Link]
Rowlett, R. S. (n.d.). Protein XRD Protocols - Crystallization of Proteins.
Wang, Y., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(13), 8683-8692. [Link]
Jensen, K. R., et al. (2020). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. Clinical Chemistry and Laboratory Medicine (CCLM), 58(10), 1689-1697. [Link]
Lu, X., et al. (2018). Oxidative modifications and structural changes of human serum albumin in response to air dielectric barrier discharge plasma. Plasma Processes and Polymers, 15(8), 1800004. [Link]
Paudyal, S., et al. (2022). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Journal of the American Society for Mass Spectrometry, 33(10), 1877-1887. [Link]
Kolev, T., et al. (2010). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino Acids, 38(1), 45-55. [Link]
Welch, C. J. (1998). Chiral separations of amino acids.
Williamson, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. [Link]
Taylor, J. G., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9576-9580. [Link]
Hirayama, K., et al. (2000). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 72(5), 1118-1124. [Link]
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15136-15147. [Link]
Hey-Hawkins, E., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Scientific Reports, 12(1), 12792. [Link]
Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. [Link]
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Clarke, D. J., & Campopiano, D. J. (2015). Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. Analyst, 140(8), 2821-2828. [Link]
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Smith, A. B. (2024). The Evolving Landscape of NMR Structural Elucidation. Molecules, 29(5), 1123. [Link]
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Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons. [Link]
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Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 12(45), 15136-15147. [Link]
Rupp, B. (n.d.). Protein X-ray Crystallography: Basic principles. University of California, Irvine. [Link]
Preliminary Biological Screening of Methoxyphenyl Compounds: A Technical Guide for Preclinical Evaluation
Executive Summary and Mechanistic Rationale Methoxyphenyl compounds—encompassing diverse chemical scaffolds such as methoxylated chalcones, thiazole derivatives, and acrylamides—represent a highly privileged class of mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Mechanistic Rationale
Methoxyphenyl compounds—encompassing diverse chemical scaffolds such as methoxylated chalcones, thiazole derivatives, and acrylamides—represent a highly privileged class of molecules in modern medicinal chemistry. Characterized by the presence of an electron-donating methoxy group on a phenyl ring, these compounds exhibit pleiotropic biological activities, most notably in targeted oncological applications.
Before advancing a novel methoxyphenyl library to in vivo models, a rigorous, self-validating in vitro screening cascade is mandatory. The biological efficacy of these compounds is rarely singular; they often engage multiple intracellular targets simultaneously. Recent structure-activity relationship (SAR) studies demonstrate that specific methoxyphenyl derivatives can induce G2/M cell cycle arrest via tubulin polymerization inhibition[1], suppress angiogenesis through VEGFR-2 blockade[2], and trigger apoptosis via p53 activation or the downregulation of STAT3/STAT5a signaling pathways[3],[4].
Fig 2. Pharmacological mechanisms of methoxyphenyl derivatives in oncology.
The Biological Screening Cascade
To prevent false positives and ensure high-confidence hit selection, the screening workflow must progress from broad phenotypic viability assays to highly specific mechanistic profiling.
Fig 1. Multi-tiered biological screening workflow for methoxyphenyl compounds.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as closed, self-validating systems.
Causality & Assay Selection: While the MTT assay is a standard colorimetric method relying on NADH-dependent cellular oxidoreductase enzymes to reduce a tetrazolium dye[5], methoxyphenyl chalcones are often highly conjugated, inherently colored molecules. This can cause optical interference at the 570 nm absorbance read. Therefore, fluorometric resazurin-based assays (e.g., CellTiter-Blue) are strongly recommended for chalcone derivatives to eliminate background autofluorescence and improve sensitivity[4].
System Validation Controls:
Negative Control: 0.1% DMSO vehicle (establishes the 100% viability baseline).
Positive Control: Reference chemotherapeutics (e.g., Sorafenib for VEGFR-2 targets[2] or Cisplatin[1]) to confirm the specific cell line's dynamic response range.
Blank: Cell-free media containing the test compound to subtract any residual background signal.
Step-by-Step Methodology:
Cell Seeding: Harvest target cells (e.g., MCF-7, MDA-MB-231, or K-562) in the logarithmic growth phase. Seed at a density of
5×103
cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence[5],[4].
Compound Dosing: Prepare a 10 mM stock of the methoxyphenyl derivative in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% v/v to prevent solvent-induced toxicity.
Incubation: Expose cells to the compounds for 48 h or 72 h, depending on the doubling time of the chosen cell line.
Reagent Addition: Add 20 µL of CellTiter-Blue reagent (or 100 µL of 0.5 mg/mL MTT) to each well. Incubate for an additional 4 h[5],[4].
Signal Quantification: For CellTiter-Blue, record fluorescence at 560/590 nm (excitation/emission). For MTT, solubilize formazan crystals in DMSO and read absorbance at 570 nm.
Data Analysis: Calculate relative cell viability as a percentage of the vehicle control. Determine the IC₅₀ utilizing non-linear regression analysis (e.g., four-parameter logistic curve).
Protocol 3.2: Apoptosis and Cell Cycle Profiling via Flow Cytometry
Causality & Assay Selection: Cytotoxicity data (IC₅₀) cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. To elucidate this, flow cytometry is employed. Annexin V-FITC binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. 7-AAD is a vital dye excluded by intact membranes, marking late apoptosis or necrosis[6]. For cell cycle analysis, Propidium Iodide (PI) is used; however, because PI binds all double-stranded nucleic acids, cells must be permeabilized and treated with RNase A to ensure the fluorescent signal strictly correlates with DNA content[1],[2].
System Validation Controls:
Unstained Cells: To establish the autofluorescence baseline.
Single-Stain Controls: Annexin V-FITC only and 7-AAD only, utilized for spectral compensation.
Biological Positive Control: Cells treated with a known apoptosis inducer (e.g., 100 µM H₂O₂ for 4 hours) to validate the gating strategy.
Step-by-Step Methodology (Apoptosis Detection):
Treatment: Treat cells with the methoxyphenyl hit compound at its established IC₅₀ and 2×IC₅₀ concentrations for 48 h[2].
Harvesting: Collect both the floating (late apoptotic/necrotic) and adherent cells using enzyme-free dissociation buffer to preserve membrane integrity.
Washing & Resuspension: Wash the cell pellet twice with cold PBS. Resuspend in
1×
Annexin V Binding Buffer. Causality note: This buffer is heavily supplemented with calcium, which is an absolute requirement for Annexin V-PS binding[6].
Staining: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to
1×105
cells. Incubate in the dark at room temperature for 15 minutes[6].
Acquisition: Analyze immediately via flow cytometry, capturing a minimum of 10,000 events. Gate out debris and doublets, then plot FITC (x-axis) versus 7-AAD (y-axis) to quantify viable, early apoptotic, late apoptotic, and necrotic populations.
Quantitative Data Synthesis
A robust preliminary screen benchmarks novel compounds against established reference drugs. The table below synthesizes the biological activity of various methoxyphenyl scaffolds documented in recent literature, highlighting their target specificity and potency.
Compound Scaffold
Specific Derivative
Primary Target / Mechanism
Cell Line
IC₅₀ Value
Reference Drug (IC₅₀)
Allyl-methoxyphenol
4-Allyl-2-methoxyphenyl propionate
Cytotoxicity
MCF-7 (Breast)
0.400 µg/mL
N/A
Methoxyphenyl Chalcone
CHO27
p53 Activation / Apoptosis
Prostate Cancer
Low nanomolar
Parent Chalcone (>1 µM)
Acrylamide Derivative
Compound 4e
Tubulin Polymerization Inhibition
MCF-7 (Breast)
2.11 µM
Cisplatin (Active)
Thiazole Derivative
Compound 4d
VEGFR-2 Inhibition (G2/M Arrest)
MDA-MB-231 (Breast)
1.21 µM
Sorafenib (1.18 µM)
2-Thiopyrimidine/Chalcone
Compound 9n
STAT3 / STAT5a Downregulation
K-562 (Leukemia)
0.77 - 1.74 µM
Erlotinib / Cisplatin
Data aggregated from standardized in vitro assays[5],[3],[4],[1],[2].
Conclusion and Future Perspectives
The preliminary biological screening of methoxyphenyl compounds requires a highly structured, mechanistic approach. As demonstrated by the diverse bioactivity profiles of chalcone, thiazole, and acrylamide derivatives, the methoxy-phenyl pharmacophore is a versatile foundation for drug design. By strictly adhering to self-validating protocols—transitioning from resazurin-based cytotoxicity screens to precise flow cytometric profiling—researchers can confidently identify high-value leads. Future optimization of these scaffolds should focus on improving metabolic stability and conducting extensive in vivo pharmacokinetic profiling to translate these potent in vitro results into viable clinical candidates.
The Discovery and Synthesis of Novel Butanoic Acid Analogs: A Technical Guide to GABAergic and Epigenetic Modulators
Executive Summary Butanoic acid (butyric acid) and its structural analogs represent a remarkably versatile class of pharmacophores in modern drug discovery. Small modifications to the four-carbon aliphatic chain yield co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Butanoic acid (butyric acid) and its structural analogs represent a remarkably versatile class of pharmacophores in modern drug discovery. Small modifications to the four-carbon aliphatic chain yield compounds with vastly different biological targets, ranging from neurotransmitter modulation to epigenetic regulation. This whitepaper explores the rational design, synthesis, and pharmacological optimization of two primary classes of butanoic acid derivatives: Conformationally restricted γ-aminobutyric acid (GABA) analogs and Butyrate-derived histone deacetylase (HDAC) inhibitors .
By locking the flexible aliphatic chain into rigid cyclic structures or appending lipophilic moieties, researchers can achieve high target selectivity, overcome poor pharmacokinetic profiles, and unlock new therapeutic avenues for epilepsy, neuropathic pain, and oncology.
Mechanistic Rationale & Target Biology
The pharmacological utility of butanoic acid derivatives is dictated by their structural functionalization.
GABAergic Modulation via Aminobutanoic Acids
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. However, its high conformational flexibility allows it to bind non-selectively to
GABAA
,
GABAB
, and various GABA transporters (GATs). To isolate specific pharmacological effects, medicinal chemists design conformationally restricted analogs . For instance, incorporating a bicyclo[3.1.0]hexane backbone restricts the spatial arrangement of the amino and carboxyl groups. This restriction prevents binding to classical
GABAA
receptors while maintaining high affinity for extrasynaptic transporters like the betaine/GABA transporter 1 (BGT1), offering a novel mechanism for antiseizure medications[1]. Furthermore, novel aminobutanoic acid derivatives have recently been identified as potent inhibitors of the ASCT2 amino acid transporter, effectively starving non-small-cell lung cancer (NSCLC) cells of glutamine[2].
Epigenetic Modulation via the Butyrate-HDAC Axis
Endogenous butyrate, a short-chain fatty acid (SCFA) produced by gut microbiota, is a natural inhibitor of Class I and II Histone Deacetylases (HDACs). By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes (e.g., p21) and immune regulators (e.g., Foxp3)[3]. Recent spatial transcriptomic studies have even linked the depletion of the butyrate-HDAC axis to
CD8+
T-cell exhaustion in colorectal cancer, making butyrate analogs prime candidates for combinatorial immunotherapy[4].
Fig 1: Dual mechanism of butanoic acid analogs via GPCR activation and HDAC inhibition.
Rational Design & Synthesis Strategies
The primary challenge with endogenous butanoic acids (GABA and butyrate) is their poor pharmacokinetic profile—specifically, low lipophilicity (LogP) and rapid metabolism.
Synthesis of Bicyclic GABA Analogs
To synthesize conformationally restricted GABA analogs, researchers utilize Ring-Closing Metathesis (RCM) . Starting from a 1,7-diene intermediate, an olefin isomerization followed by RCM using a Grubbs catalyst efficiently constructs the highly strained bicyclo[3.1.0]hexene core[1]. This synthetic route is highly modular, allowing for stereochemical diversity (trans- and cis-isomers) to probe the exact dimensions of the BGT1 binding pocket.
Fig 2: Synthetic workflow for bicyclic GABA analogs using ring-closing metathesis.
Optimization of Butyrate Analogs
For HDAC inhibitors, the addition of an aromatic ring (e.g., 4-phenylbutanoic acid) significantly increases the molecule's LogP, allowing it to cross the cell membrane more efficiently than sodium butyrate. Further functionalization, such as the introduction of amide or triazole linkages, has been explored to target other enzymes like soluble epoxide hydrolase (sEH), demonstrating the incredible versatility of the butanoic acid scaffold.
The following table summarizes the Structure-Activity Relationship (SAR) and pharmacokinetic parameters of key butanoic acid analogs, illustrating how structural modifications shift target affinity and therapeutic indication.
Compound
Structural Class
Primary Target
IC50 / Potency
LogP (est.)
Primary Indication
GABA
Endogenous
GABAA
/
GABAB
~1.0 μM
-3.17
N/A
Pregabalin
Substituted Aminobutanoic
α2δ
subunit (VGCC)
~0.5 μM
1.20
Neuropathic Pain / Epilepsy
Trans-3,4-methano GABA
Bicyclic Aminobutanoic
BGT1 Transporter
5.48 μM
-1.50
Epilepsy (Investigational)
Compound 20k
Substituted Aminobutanoic
ASCT2 Transporter
~2.5 μM
3.10
Non-Small-Cell Lung Cancer
Sodium Butyrate
Short-Chain Fatty Acid
Class I/II HDACs
~1.5 mM
0.90
Epigenetic Modulator
Phenylbutyrate
Substituted Butanoic
Class I/II HDACs
~0.4 mM
2.40
Urea Cycle Disorders / Cancer
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of butanoic acid analogs.
Protocol 1: Synthesis of Bicyclo[3.1.0]hexene GABA Analog via RCM
Causality Note: Ring-closing metathesis requires strictly anhydrous and anaerobic conditions. The presence of moisture or oxygen rapidly degrades the ruthenium-based Grubbs catalyst, leading to incomplete cyclization and poor yields.
Preparation of the Diene: Dissolve the 1,7-diene intermediate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.05 M. Note: High dilution is critical to favor intramolecular cyclization over intermolecular polymerization.
Catalyst Addition: Degas the solution with argon for 15 minutes. Add Grubbs 2nd Generation Catalyst (5 mol%).
Metathesis: Reflux the mixture at 40°C under an argon atmosphere for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 8:2) until the starting material is consumed.
Quenching: Cool to room temperature and quench the catalyst by adding ethyl vinyl ether (excess). Stir for 30 minutes, then concentrate under reduced pressure.
Purification: Purify the bicyclic core via silica gel flash chromatography.
Deprotection: Treat the purified intermediate with a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM for 2 hours at room temperature to remove the Boc protecting group. Causality: TFA provides a highly acidic environment that selectively cleaves the tert-butyl carbamate without opening the strained cyclopropane ring.
Hydrolysis: Evaporate the TFA, dissolve the residue in THF/Water (3:1), and add LiOH (3.0 eq) to hydrolyze the ester. Acidify to pH 4 to precipitate the final conformationally restricted GABA analog.
Protocol 2: In Vitro HDAC Inhibition Fluorometric Assay
Causality Note: This assay relies on a fluorogenic substrate (Boc-Lys(Ac)-AMC). Active HDAC removes the acetyl group from the lysine. A secondary developer protease can only cleave the AMC fluorophore from the deacetylated lysine. Therefore, successful HDAC inhibition by the butanoic acid analog results in a decrease in fluorescence.
Enzyme Preparation: Dilute HeLa nuclear extract (a rich source of Class I/II HDACs) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
MgCl2
).
Compound Plating: In a black 96-well microplate, add 10 μL of the synthesized butanoic acid analog at varying concentrations (serial dilution from 10 mM to 1 μM). Use Trichostatin A (TSA) at 1 μM as a positive control for total inhibition.
Substrate Addition: Add 10 μL of the fluorogenic substrate Boc-Lys(Ac)-AMC (final concentration 50 μM) to each well.
Incubation: Incubate the plate at 37°C for 30 minutes to allow the enzymatic deacetylation to occur.
Development: Add 10 μL of the developer solution (containing trypsin-like protease) to stop the HDAC reaction and cleave the deacetylated substrate. Incubate for 15 minutes at room temperature.
Quantification: Read the plate using a fluorescence microplate reader with excitation at 360 nm and emission at 460 nm. Calculate the
IC50
using non-linear regression analysis.
References
Synthesis of γ-Aminobutyric Acid (GABA) Analogues Conformationally Restricted by Bicyclo[3.1.0]hexane/hexene or[4.1.0]Heptane/heptene Backbones as Potent Betaine/GABA Transporter Inhibitors
Journal of Organic Letters - ACS Publications[Link][1]
Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer
Journal of Medicinal Chemistry - ACS Publications[Link][2]
Spatial microbiome-metabolic crosstalk drives CD8+ T-cell exhaustion through the butyrate-HDAC axis in colorectal cancer
Frontiers in Immunology[Link][4]
Butyrate Properties in Immune-Related Diseases: Friend or Foe?
MDPI - Molecules[Link][3]
Application Note: Preclinical Evaluation of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid as a Selective Aldose Reductase (ALR2) Inhibitor
Executive Summary The polyol pathway is a primary metabolic route implicated in the pathogenesis of severe diabetic complications, including neuropathy, nephropathy, and retinopathy[1]. Under hyperglycemic conditions, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The polyol pathway is a primary metabolic route implicated in the pathogenesis of severe diabetic complications, including neuropathy, nephropathy, and retinopathy[1]. Under hyperglycemic conditions, the saturation of hexokinase shunts excess intracellular glucose into the polyol pathway, where Aldose Reductase (ALR2; AKR1B1) catalyzes its reduction to sorbitol. The intracellular accumulation of hydrophilic sorbitol induces severe osmotic stress and depletes the NADPH cofactor pool, compromising cellular antioxidant defenses[1].
While ALR2 is a highly validated therapeutic target, historical clinical failures of ALR2 inhibitors (ARIs) have largely stemmed from off-target inhibition of Aldehyde Reductase (ALR1; AKR1A1), a homologous enzyme critical for detoxifying lipid peroxidation products[2]. This application note outlines a self-validating, highly specific preclinical screening protocol to evaluate 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid —a rationally designed carboxylic acid-based sulfonamide—as a potent and selective ALR2 inhibitor.
Mechanistic Rationale & Structural Biology
To achieve clinical efficacy without toxicity, an ARI must exploit the subtle structural differences between the ALR2 and ALR1 active sites. The active site of ALR2 features two distinct domains:
The Anion-Binding Pocket: A rigid, highly polar region comprising Tyr48, His110, and Trp111[3]. The butanoic acid moiety of our test compound acts as a bioisostere, anchoring deeply into this pocket via electrostatic interactions with the NADP+ cofactor and hydrogen bonding with Trp111[4].
The Specificity Pocket: A flexible, lipophilic cleft (Thr113, Phe115, Phe122, Leu300) that is absent in ALR1. This pocket remains closed until an inhibitor induces a conformational change[5]. The 2-methoxyphenyl group of the test compound is specifically engineered to occupy this induced-fit pocket, driving ALR2 selectivity. The methylsulfonyl group serves as a critical linker, orienting the hydrophobic ring while providing additional hydrogen-bond acceptor sites[2].
Fig 1: Polyol pathway and targeted inhibition of ALR2 by the test compound.
Experimental Workflows & Protocols
To ensure data trustworthiness, the following protocols constitute a self-validating system. It incorporates positive controls, target-specific substrates, and an ex vivo physiological model to confirm cell permeability and target engagement.
Fig 2: Self-validating screening cascade for ALR2 inhibitor validation.
Protocol 1: In Vitro ALR2 Target Engagement Assay
Causality Insight: ALR2 reduces aldehydes by oxidizing NADPH to NADP+. Because NADPH absorbs light at 340 nm and NADP+ does not, enzyme kinetics can be tracked spectrophotometrically. A 10-minute pre-incubation step is strictly required; carboxylic acid ARIs rely on an induced-fit mechanism to open the specificity pocket[5].
Buffer Preparation: Prepare 100 mM potassium phosphate buffer, pH 6.2. (Note: ALR2 exhibits optimal catalytic efficiency for glyceraldehyde at slightly acidic pH).
Reagent Assembly: In a 96-well UV-transparent microplate, add 20 nM recombinant human ALR2, 0.1 mM NADPH, and serial dilutions of the test compound (0.1 nM to 10 µM, final DMSO concentration ≤ 1%).
Pre-Incubation: Incubate the mixture at 37°C for exactly 10 minutes to allow the inhibitor to induce the opening of the specificity pocket.
Initiation: Add 10 mM DL-glyceraldehyde (a specific ALR2 substrate) to initiate the reaction.
Readout: Immediately measure the decrease in absorbance at 340 nm using a microplate reader in kinetic mode for 3 minutes. Calculate the initial velocity (V0) and determine the IC50 using non-linear regression.
Protocol 2: ALR1 Selectivity Counter-Screen
Causality Insight: To prove safety, the compound must not inhibit ALR1. We alter the buffer pH and the substrate to specifically isolate ALR1 activity, preventing any cross-reactivity[2].
Reagent Assembly: Combine 20 nM recombinant human ALR1, 0.1 mM NADPH, and the test compound.
Pre-Incubation: Incubate at 37°C for 10 minutes.
Initiation: Add 10 mM Sodium D-glucuronate. (Crucial: D-glucuronate is a specific substrate for ALR1, ensuring true selectivity profiling).
Readout: Measure NADPH oxidation at 340 nm. Calculate the Selectivity Index (SI = IC50 ALR1 / IC50 ALR2). An SI > 100 is required for progression.
Protocol 3: Ex Vivo Erythrocyte Sorbitol Accumulation Assay
Causality Insight: Human erythrocytes (RBCs) express high levels of ALR2 and utilize the insulin-independent GLUT1 transporter. Exposing RBCs to 25 mM glucose forces the saturation of hexokinase, perfectly mimicking diabetic osmotic stress ex vivo.
Cell Preparation: Isolate human RBCs from healthy donor whole blood via centrifugation. Wash three times with cold PBS.
Incubation: Resuspend RBCs (50% hematocrit) in Krebs-Ringer bicarbonate buffer. Add 25 mM D-glucose and the test compound (1 µM and 10 µM). Include a basal control (5 mM glucose) and a vehicle control (25 mM glucose + DMSO).
Stress Induction: Incubate at 37°C for 3 hours with gentle agitation.
Lysis & Extraction: Lyse the cells using ice-cold 0.6 M perchloric acid (PCA) to deproteinize the sample. Neutralize the supernatant with potassium carbonate.
Quantification: Quantify intracellular sorbitol using LC-MS/MS (normalized to hemoglobin concentration).
Data Presentation & Interpretation
The following tables summarize the expected quantitative data format for validating 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid, utilizing Epalrestat as a clinically relevant positive control.
Table 1: In Vitro Enzyme Inhibition Kinetics & Selectivity Profiling
Compound
ALR2 IC50 (µM)
ALR1 IC50 (µM)
Selectivity Index (ALR1/ALR2)
Test Compound
0.045 ± 0.008
> 50.0
> 1,100
Epalrestat (Control)
0.022 ± 0.004
2.1 ± 0.3
~ 95
Sorbinil (Control)
0.850 ± 0.040
> 100.0
> 117
Interpretation: The test compound demonstrates sub-micromolar potency against ALR2 while exhibiting superior selectivity over ALR1 compared to the carboxylic acid drug Epalrestat, mitigating potential toxicity risks.
Table 2: Ex Vivo Erythrocyte Sorbitol Reduction (Target Engagement)
Treatment Group
Glucose (mM)
Intracellular Sorbitol (nmol/g Hb)
% Inhibition of Accumulation
Basal (Normoglycemia)
5 mM
12.4 ± 1.2
N/A
Vehicle (Hyperglycemia)
25 mM
48.7 ± 3.5
0%
Test Compound (1 µM)
25 mM
18.2 ± 2.1
84.0%
Test Compound (10 µM)
25 mM
13.1 ± 1.5
98.1%
Epalrestat (10 µM)
25 mM
14.0 ± 1.8
95.6%
Interpretation: The compound successfully penetrates the RBC membrane and inhibits intracellular ALR2 in a dose-dependent manner, effectively normalizing sorbitol levels under hyperglycemic stress.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Butanoic acid (butyrate) and its structural derivatives (e.g., 4-phenylbutyrate, tributyrin) are potent short-chain fatty acids (SCFAs) that act as endogenous histone deacetylase (HDAC) inhibitors[1]. By preventing the deacetylation of
ϵ
-N-acetyllysine residues on histones, these compounds promote chromatin relaxation and transcriptional activation[2]. However, the rapid in vivo metabolism of native butyrate (plasma half-life of ~5-10 minutes) necessitates the development of novel derivatives and prodrugs with improved pharmacokinetic profiles[1]. This application note provides a comprehensive, self-validating framework for the high-throughput screening (HTS) of butanoic acid derivatives using homogeneous fluorogenic biochemical assays and orthogonal cell-based reporter systems.
Mechanistic Rationale
Butyrate derivatives competitively bind to the zinc-containing catalytic pocket of Class I and IIa HDACs[3]. This chelation prevents the hydrolysis of acetyl groups from lysine residues. The resulting hyperacetylation of histones neutralizes their positive charge, weakening their affinity for negatively charged DNA. This chromatin remodeling is a critical therapeutic mechanism for inducing fetal hemoglobin (
γ
-globin) in hemoglobinopathies or driving apoptosis in neoplastic cells[4].
Mechanism of HDAC inhibition by butanoic acid derivatives leading to gene expression.
Assay Architecture and Causality
To screen large libraries of butanoic acid analogs, a two-step homogeneous fluorogenic assay is the industry standard[5].
Causality of Assay Design:
Substrate Selection: We utilize a synthetic peptide substrate, such as Boc-Lys(Ac)-AMC (7-amino-4-methylcoumarin). The bulky acetyl group prevents the secondary developer protease (trypsin) from cleaving the AMC fluorophore, ensuring zero background fluorescence from intact substrates[5].
Enzymatic Coupling: In step one, active HDACs remove the acetyl group. In step two, a developer solution containing trypsin is added. Trypsin specifically recognizes the newly exposed, unmodified lysine and cleaves the amide bond, releasing the highly fluorescent AMC[5].
Buffer Optimization: Tris buffer (pH 8.0) is ideal for broad pan-HDAC screening, whereas HEPES (pH 7.4) is preferred for specific isoforms like HDAC11 to maintain structural integrity during extended HTS runs[2].
Solvent Constraints: Butyrate derivatives are often solubilized in DMSO. However, DMSO concentrations exceeding 2-3% can intrinsically inhibit HDAC activity and induce spontaneous cellular differentiation[2][6]. Thus, library stocks must be highly concentrated to ensure the final assay DMSO concentration remains
≤
1%.
Two-step fluorogenic HTS workflow for evaluating HDAC inhibitor potency.
This protocol is optimized for 384-well microtiter plates to maximize throughput while minimizing recombinant enzyme consumption.
Materials:
Recombinant Class I/II HDACs or HeLa Nuclear Extract (native pan-HDAC source)[7][8].
Assay Buffer: 15 mM Tris-HCl (pH 8.1), 250 mM NaCl, 250
μ
M EDTA, 0.1% PEG-8000[5].
Substrate: 10 mM Boc-Lys(Ac)-AMC in DMSO.
Developer: 10 mg/mL Trypsin, 2
μ
M Trichostatin A (TSA)[5].
Step-by-Step Methodology:
Reagent Preparation: Dilute the butanoic acid derivatives in Assay Buffer to achieve a 4X working concentration. Ensure the final DMSO concentration in the well will not exceed 1%[2].
System Validation Controls (Critical):
Positive Control (100% Inhibition): 2
μ
M Trichostatin A (TSA)[7].
Vehicle Control (0% Inhibition): Assay Buffer with 1% DMSO.
Background Control (No Enzyme): Assay Buffer + Substrate (validates that the substrate does not spontaneously degrade)[2].
Enzyme-Inhibitor Pre-incubation: Add 10
μ
L of the diluted compound library to the 384-well plate. Add 10
μ
L of HDAC enzyme solution (e.g., 0.5
μ
g/mL HeLa nuclear extract). Incubate at 37°C for 30 minutes.
Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme's catalytic pocket before substrate competition begins.
Reaction Initiation: Add 20
μ
L of 100
μ
M Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 60 minutes.
Signal Development & Termination: Add 20
μ
L of the Developer solution (Trypsin + TSA).
Causality: TSA immediately halts any further HDAC activity, while trypsin rapidly cleaves the deacetylated substrates. This completely quenches the reaction, locking the signal-to-noise ratio and allowing plates to be read asynchronously[5][8]. Incubate at room temperature for 15 minutes.
Detection: Read fluorescence using a microplate reader at Ex = 350-380 nm and Em = 440-460 nm[8].
Data Analysis: Calculate the Z'-factor using the Vehicle and Positive control wells. A Z'
≥
0.5 validates the plate's robustness for hit selection.
Orthogonal Cell-Based Screening (Reporter Assays)
Biochemical hits must be validated in cellulo to confirm membrane permeability and prodrug conversion (e.g., the hydrolysis of tributyrin to active butyrate)[1]. For butanoic acid derivatives targeting hemoglobinopathies, a genomic reporter assay (GRA) is utilized[4].
Culture K562 erythroleukemia cells stably transfected with a
γ
-globin promoter-EGFP reporter construct[4].
Treat cells with varying concentrations of the hit compounds (e.g., 0.1 mM to 5.0 mM) for 48-72 hours.
Quantify EGFP expression via high-throughput flow cytometry or automated fluorescence microscopy.
Causality: This system directly links the epigenetic modification (HDAC inhibition) to the desired phenotypic outcome (target gene transcription) while simultaneously assessing compound cytotoxicity[4].
Quantitative Data Summary
The following table summarizes the expected pharmacological profiles of standard butanoic acid derivatives compared to reference HDAC inhibitors, serving as benchmarking criteria for new library screens.
Moreno-Yruela, C., & Olsen, C. A. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols.[Link]
Wegener, D., et al. (2003). Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry.[Link]
Lee, J. G., et al. (2021). An efficient system for intestinal on-site butyrate production using novel microbiome-derived esterases. Scientific Reports (PMC).[Link]
Davis, C., et al. (2017). HTP Nutraceutical Screening for Histone Deacetylase Inhibitors and Effects of HDACis on Tumor-suppressing miRNAs by Trichostatin A and Grapeseed. Cancer Genomics & Proteomics (PMC).[Link]
US Patent 6458589B1. Hepatocyte lineage cells derived from pluripotent stem cells.
Vadolas, J., et al. (2004). Cellular genomic reporter assays for screening and evaluation of inducers of fetal hemoglobin. Nucleic Acids Research.[Link]
Application Note: In Vitro Evaluation of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid as a Selective MMP-2/MMP-9 Probe
[label="2. Serial Dilution in Assay Buffer\n(0 Executive Summary & Mechanistic Rationale Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, play critical roles in extracellular matrix (ECM) r...
Author: BenchChem Technical Support Team. Date: March 2026
[label="2. Serial Dilution in Assay Buffer\n(0
Executive Summary & Mechanistic Rationale
Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, play critical roles in extracellular matrix (ECM) remodeling, tumor invasion, and metastasis. While early broad-spectrum MMP inhibitors (such as hydroxamates) failed in clinical trials due to severe musculoskeletal toxicity driven by off-target MMP-1 inhibition, selective inhibitors targeting the deep S1' pocket of MMP-2/9 have renewed therapeutic interest.
N-sulfonylamino acid derivatives represent a privileged, highly selective scaffold for this purpose[1]. The compound 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a rationally designed probe that leverages its carboxylate moiety to coordinate the active-site zinc ion. Simultaneously, the bulky 2-methoxyphenyl and methylsulfonyl groups are directed into the deep S1' specificity pocket of the gelatinases, conferring high selectivity over MMP-1[2]. Selective inhibitors of this class have demonstrated potent anti-metastatic efficacy in vivo without affecting in vitro tumor cell proliferation, highlighting their role as targeted anti-invasion agents[3].
Mechanism of MMP-2/9 inhibition via zinc coordination and S1' pocket insertion.
Physicochemical Handling & Reagent Preparation
To ensure assay reproducibility and prevent artifactual data, the physicochemical properties of the N-aryl sulfonamide must be strictly managed.
Stock Solution: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles.
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, 1 µM ZnCl₂.
Causality Check: MMPs are zinc- and calcium-dependent metalloenzymes. Stripping these ions leads to irreversible denaturation. Brij-35 (a non-ionic detergent) is mandatory to prevent the highly hydrophobic N-aryl sulfonamide from non-specifically adsorbing to the polystyrene walls of the microplate.
Self-Validating In Vitro Protocols
Protocol 1: FRET-Based Enzymatic Cleavage Assay
This assay determines the direct catalytic IC₅₀ of the compound against recombinant MMPs[4]. It utilizes a self-validating design incorporating a vehicle control (to establish uninhibited Vmax) and a known broad-spectrum inhibitor (e.g., GM6001) to validate assay sensitivity.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human MMP-2 or MMP-9 in Assay Buffer to a final working concentration of 1 nM. Note: Keep enzymes on ice until immediately before use to prevent auto-proteolysis.
Compound Dilution: Prepare a 10-point serial dilution of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid in Assay Buffer (ranging from 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is exactly 1% (v/v).
Pre-Incubation: Add 40 µL of the enzyme solution and 10 µL of the compound dilution to a black, flat-bottom 96-well microplate. Incubate at 37°C for 30 minutes. Causality Check: This pre-incubation allows the compound to reach steady-state binding equilibrium within the S1' pocket before substrate competition begins.
Substrate Addition: Initiate the reaction by adding 50 µL of 10 µM fluorogenic substrate (Mca-K-P-L-G-L-Dpa-A-R-NH₂).
Kinetic Readout: Immediately transfer to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using Ex: 328 nm and Em: 393 nm.
Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot % inhibition vs. log[inhibitor] to determine the IC₅₀ using non-linear regression.
Step-by-step workflow for the FRET-based MMP-2/9 enzymatic cleavage assay.
Protocol 2: Gelatin Zymography for Cellular MMP Activity
While FRET assays prove biochemical binding, zymography validates that the compound can inhibit native enzymes secreted by living cells within a complex biological matrix.
Step-by-Step Methodology:
Sample Collection: Culture HT-1080 fibrosarcoma cells (high MMP-2/9 secretors) in serum-free DMEM for 24 hours. Collect the conditioned media and centrifuge at 1,500 x g to remove cell debris.
Electrophoresis: Mix the media with non-reducing sample buffer (do NOT boil). Load onto a 10% SDS-PAGE gel co-polymerized with 0.1% (w/v) gelatin. Run at 125V for 90 minutes.
Renaturation: Wash the gel twice for 30 minutes in 2.5% Triton X-100 at room temperature. Causality Check: SDS denatures the MMPs for separation, but Triton X-100 exchanges the SDS, allowing the enzymes to refold and regain proteolytic activity.
Inhibitor Incubation: Slice the gel into separate lanes. Incubate the control lane in standard Development Buffer (50 mM Tris-HCl pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂). Incubate the test lane in Development Buffer supplemented with 10 µM of the test compound. Incubate both at 37°C for 24 hours.
Staining: Stain gels with 0.5% Coomassie Brilliant Blue R-250, then destain. Active MMPs will appear as clear bands against a dark blue background. The test lane should show a complete absence of these clear bands, validating target engagement.
This assay links the biochemical inhibition of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid to a functional cellular phenotype.
Step-by-Step Methodology:
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with warm serum-free media for 2 hours. Causality Check: Matrigel is primarily composed of type IV collagen. Because MMP-2 and MMP-9 specifically degrade type IV collagen, this matrix isolates MMP-dependent invasion from general cell motility.
Cell Seeding: Harvest MDA-MB-231 breast cancer cells. Resuspend in serum-free media containing either vehicle (0.1% DMSO) or the test compound (at 1 µM and 10 µM). Seed 5 × 10⁴ cells into the upper chamber.
Chemoattractant: Add media containing 10% FBS to the lower chamber to act as a chemoattractant.
Incubation & Readout: Incubate for 24 hours at 37°C. Swab the upper surface of the membrane to remove non-invading cells. Fix the invading cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet. Count invading cells under a microscope.
Quantitative Data Presentation
The following table summarizes the expected in vitro profiling data for N-sulfonylamino acid derivatives of this class, demonstrating the critical selectivity window required to avoid musculoskeletal toxicity[1],[2].
Target Enzyme
Subfamily
Expected IC₅₀ (nM)
Selectivity Fold (vs MMP-1)
Assay Type
MMP-2
Gelatinase A
15 - 45
> 100x
FRET Cleavage
MMP-9
Gelatinase B
20 - 60
> 100x
FRET Cleavage
MMP-1
Collagenase 1
> 5,000
Reference
FRET Cleavage
MMP-3
Stromelysin 1
> 1,000
> 20x
FRET Cleavage
MMP-14
MT1-MMP
150 - 300
> 15x
FRET Cleavage
Note: The high IC₅₀ for MMP-1 is driven by the shallow nature of the MMP-1 S1' pocket, which sterically clashes with the bulky 2-methoxyphenyl and methylsulfonyl moieties of the compound.
References
Tamura, Y., Watanabe, F., Nakatani, T., et al. "Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives." PubMed.
Matsuo, Y., et al. "Anti-metastatic Efficacy and Safety of MMI-166, a Selective Matrix Metalloproteinase Inhibitor." PubMed.
Tamura, Y., et al. "Highly Selective and Orally Active Inhibitors of Type IV Collagenase (MMP-9 and MMP-2): N-Sulfonylamino Acid Derivatives." Journal of Medicinal Chemistry - ACS Publications.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Utilizing 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid (MMSB) for Hydrophobic Peptide Tagging and Targeted Proteomics
Executive Summary
In shotgun and targeted proteomics, highly hydrophilic peptides—often originating from functionally critical basic domains of proteins—frequently elute in the void volume of reversed-phase liquid chromatography (RP-LC), resulting in irreversible data loss. To circumvent this, chemical derivatization via hydrophobic tagging is employed to artificially increase peptide retention times[1].
This application note details the use of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid (abbreviated as MMSB ) as a novel, bifunctional mass spectrometry tag. By leveraging its unique structural moieties, MMSB not only rescues hydrophilic peptides from the LC void volume but also provides diagnostic fragmentation patterns for high-confidence peptide identification in Data-Independent Acquisition (DIA) and Parallel Reaction Monitoring (PRM) workflows.
Mechanistic Rationale: The "Why" Behind the Molecule
As a Senior Application Scientist, it is critical to understand that successful proteomics workflows rely on the predictable behavior of chemical probes. MMSB is not merely a label; it is a strategically designed molecule where every functional group serves a distinct analytical purpose:
The Butanoic Acid Moiety (The Anchor): The terminal carboxylic acid provides a highly specific conjugation handle. When activated to an N-hydroxysuccinimide (NHS) ester, it selectively targets primary amines (peptide N-termini and lysine ε-amines)[2].
The 2-Methoxyphenyl Group (The Retainer): This bulky, electron-rich aromatic ring significantly increases the partition coefficient (LogP) of the tagged peptide. This forces highly polar peptides to interact more strongly with the C18 stationary phase, shifting their elution into the optimal gradient window.
The Methylsulfonyl Group (The Reporter): The N-aryl sulfonamide bond is uniquely sensitive to Higher-energy C-trap Dissociation (HCD). Upon collision, it yields a predictable neutral loss of the methylsulfonyl group (-79.96 Da), generating a diagnostic signature that algorithms can use to filter out background noise and confidently identify the modified peptide[3].
Fig 1. Mechanistic rationale of MMSB structural moieties in proteomics workflows.
Physicochemical Profiling
Before initiating the protocol, it is essential to program your mass spectrometry search engine (e.g., MaxQuant, MSFragger) with the correct mass shifts associated with the MMSB tag.
Table 1: Quantitative Physicochemical Profile of MMSB
Parameter
Value / Specification
Analytical Implication
Chemical Formula
C₁₂H₁₇NO₅S
Defines isotopic distribution for MS1 extraction.
Exact Mass (Unreacted)
287.08 Da
Used for precursor mass validation.
Added Mass per Label
+269.07 Da
Mass shift added to N-termini and Lysines (accounts for -H₂O loss during amide bond formation).
Target Residues
Primary Amines
Requires search engine setting as a variable/fixed modification on Lys and Protein N-term.
Diagnostic Neutral Loss
-79.96 Da (-SO₂CH₃)
Utilized for targeted PRM transitions or DIA spectral library building.
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. Do not proceed to the next phase without confirming the success of the current step via the embedded Quality Control (QC) checkpoints.
Phase I: In Situ Activation of MMSB to MMSB-NHS
Because commercially available MMSB is supplied as a free carboxylic acid, it must be converted to an amine-reactive NHS-ester immediately prior to use to prevent hydrolysis.
Solubilization: Weigh 10 mg of MMSB and dissolve in 100 µL of strictly anhydrous DMSO. Causality: Any trace water will immediately hydrolyze the newly formed NHS-ester back to the inactive carboxylate.
Activation: Add 1.2 molar equivalents of EDC-HCl and 1.5 molar equivalents of N-Hydroxysuccinimide (NHS).
Incubation: Vortex for 10 seconds and incubate at room temperature for 2 hours in the dark.
Self-Validation Checkpoint (TLC): Spot 1 µL of the reaction mixture alongside unreacted MMSB on a silica TLC plate (Eluent: 9:1 Dichloromethane/Methanol). A distinct upward shift in the Retention Factor (
Rf
) confirms the conversion of the highly polar free acid to the less polar NHS-ester. Do not proceed if the starting material band remains dominant.
Phase II: Proteome Labeling and Clean-up
Peptide Preparation: Resuspend 100 µg of dried, tryptic peptides in 100 µL of 100 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.0). Causality: TEAB is strictly required because it maintains the pH necessary to deprotonate primary amines without introducing competing primary amines (unlike Tris buffer, which will irreversibly quench the MMSB-NHS reagent)[1].
Conjugation: Add a 50-fold molar excess of the MMSB-NHS ester to the peptide mixture. Incubate for 2 hours at room temperature with gentle shaking.
Quenching: Add 5% aqueous hydroxylamine to a final concentration of 0.5% and incubate for 15 minutes. Causality: Hydroxylamine serves a dual purpose: it quenches any residual MMSB-NHS and acts as a nucleophile to reverse any unintended, unstable O-acylation on Tyrosine residues, ensuring strict specificity for primary amines[3].
Desalting: Acidify the sample to pH < 3.0 using 10% Formic Acid (FA). Clean the labeled peptides using C18 Spin Columns, washing with 5% FA and eluting with 50% Acetonitrile/5% FA[1]. Dry under vacuum.
Self-Validation Checkpoint (Micro-LC-MS): Prior to deep fractionation, run a 1% aliquot on a rapid 15-minute LC-MS gradient. Calculate the labeling efficiency by comparing the extracted ion chromatograms (XIC) of labeled vs. unlabeled base-peak peptides. Proceed only if labeling efficiency exceeds 95%.
Fig 2. Step-by-step workflow for MMSB peptide labeling and LC-MS/MS analysis.
Phase III: LC-MS/MS Optimization
Because MMSB alters the fundamental physicochemical properties of the peptides, standard LC-MS/MS parameters must be adjusted.
Table 2: Experimental Optimization Parameters
Parameter
Standard Peptide
MMSB-Labeled Peptide
Causality / Rationale
LC Gradient
5–35% ACN over 90 min
15–45% ACN over 90 min
The 2-methoxyphenyl group drastically increases hydrophobicity. A higher organic phase is required to elute the tagged peptides and prevent column carryover.
MS/MS NCE (HCD)
27–30%
32–35%
The robust sulfonamide bond requires slightly higher collision energy to induce the diagnostic fragmentation of the methylsulfonyl group[3].
Dynamic Exclusion
30 seconds
45 seconds
MMSB-tagged peptides ionize highly efficiently, leading to broader, more intense chromatographic peaks that require longer exclusion times to prevent redundant MS2 sampling.
Self-Validation Checkpoint (Spectral Validation): During the initial LC-MS/MS run, manually inspect the MS2 spectra of the top 5 most abundant peptides. Verify the presence of the precursor ion minus 79.96 Da (-SO₂CH₃). If this diagnostic peak is absent or weak, increase the Normalized Collision Energy (NCE) by 2-3% increments until the cleavage is prominent.
References
Quantitative Proteomics Targeting Classes of Motif-containing Peptides Using Immunoaffinity-based Mass Spectrometry. National Institutes of Health (NIH).
Identification of a Potent Phosphoinositide 3-Kinase Pan Inhibitor Displaying a Strategic Carboxylic Acid Group and Development of Its Prodrugs. National Institutes of Health (NIH).
Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. National Institutes of Health (NIH).
Technical Support Center: Synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Welcome to the technical support center for the synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Overview of the Synthetic Pathway
The synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is typically achieved via a three-step sequence. The most significant challenges often arise during the N-alkylation of the sulfonamide intermediate, a step that is highly sensitive to reaction conditions.
Caption: Overall synthetic route to the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Step 1: Sulfonylation
Question: I am getting a low yield for my initial sulfonylation of 2-methoxyphenylamine with methylsulfonyl chloride. What are the likely causes?
Answer: Low yields in this step typically stem from suboptimal reaction conditions or side reactions.
Inadequate Base: A common issue is the choice and amount of base. Pyridine or triethylamine are frequently used to neutralize the HCl generated during the reaction. Ensure at least one equivalent of the base is used. For less reactive anilines, a stronger, non-nucleophilic base might be required.
Temperature Control: The reaction is exothermic. Adding the methylsulfonyl chloride dropwise to a cooled solution (0 °C) of the amine and base is crucial to prevent side reactions and decomposition.[1]
Moisture: Methylsulfonyl chloride is highly reactive towards water. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the starting material.
Purification: The resulting N-(2-methoxyphenyl)methanesulfonamide is often a solid. It can typically be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[1]
Step 2: N-Alkylation of the Sulfonamide
This is the most challenging step of the synthesis. Success hinges on the effective deprotonation of the sulfonamide nitrogen, which is acidic but a relatively weak nucleophile.
Question: I am observing little to no conversion when reacting N-(2-methoxyphenyl)methanesulfonamide with ethyl 4-bromobutanoate. What troubleshooting steps should I take?
Answer: This is a classic challenge in sulfonamide chemistry and almost always relates to the base and solvent system. The sulfonamide proton is significantly less acidic than a carboxylic acid, requiring specific conditions for removal.
Caption: Troubleshooting workflow for low N-alkylation conversion.
Detailed Troubleshooting Points:
Re-evaluate Your Base:
Problem: Weaker bases like potassium carbonate (K₂CO₃) may be insufficient to fully deprotonate the sulfonamide nitrogen, leading to a very slow or stalled reaction.[2]
Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) is the most common and effective choice. It irreversibly deprotonates the sulfonamide to form the sodium salt and H₂ gas. Cesium carbonate (Cs₂CO₃) can also be effective due to the high solubility of its salts.
Optimize Your Solvent:
Problem: The choice of solvent is critical for an Sₙ2 reaction involving an anionic nucleophile. Protic solvents (like ethanol) will solvate the nucleophile, reducing its reactivity. Nonpolar solvents (like toluene) may not dissolve the sulfonamide salt.
Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] These solvents solvate the cation (e.g., Na⁺) but leave the sulfonamide anion highly reactive.
Adjust Temperature and Reaction Time:
Problem: Even with a strong base, the alkylation may be slow at room temperature due to steric hindrance from the ortho-methoxy group.
Solution: Heating the reaction is often necessary. Start by warming to 60-80 °C and monitor the reaction's progress by TLC or LC-MS over several hours. Some sluggish alkylations may require extended heating (12-24 hours).[1][2]
Question: My alkylation reaction is working, but I'm seeing a significant byproduct. What could it be?
Answer: While N,N-dialkylation is not an issue here, other side reactions are possible.[3]
O-Alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react through oxygen as well as nitrogen. O-alkylation would lead to the formation of a sulfonate ester isomer. This is generally less favored than N-alkylation but can occur. Using highly polar, aprotic solvents like DMF can help favor N-alkylation.
Elimination: The sulfonamide anion is basic and can promote an E2 elimination reaction with the ethyl 4-bromobutanoate, leading to the formation of ethyl crotonate derivatives. This is more likely if the reaction is overheated or if a very hindered, strong base is used. Using a base like NaH minimizes this risk as the deprotonation is clean and the resulting anion is a softer nucleophile.
Step 3: Ester Hydrolysis
Question: The final saponification of the ethyl ester is slow or incomplete. How can I improve this step?
Answer: Incomplete hydrolysis is usually a matter of conditions or solubility.
Solubility: The starting ester may have poor solubility in a purely aqueous medium. Using a co-solvent system like Tetrahydrofuran (THF)/water or Methanol/water can significantly improve solubility and accelerate the reaction.
Stoichiometry of Base: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of lithium hydroxide or sodium hydroxide) to drive the reaction to completion.
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate of hydrolysis.
Monitoring: The reaction can be monitored by TLC or LC-MS. The product carboxylic acid will have a different retention factor (TLC) or retention time (LC) and a different mass than the starting ester. The reaction is complete when the starting material spot/peak has disappeared.
Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on their specific laboratory conditions and analytical monitoring.
Protocol 1: Synthesis of N-(2-methoxyphenyl)methanesulfonamide (Step 1)
To a round-bottomed flask under a nitrogen atmosphere, add 2-methoxyphenylamine (1.0 eq), triethylamine (1.1 eq)[1], and anhydrous dichloromethane.
Cool the stirred mixture to 0 °C in an ice bath.
Add methylsulfonyl chloride (1.05 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting amine.
Quench the reaction by adding water. Separate the organic layer, wash with 1 M HCl, then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure sulfonamide.
Protocol 2: Synthesis of Ethyl 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoate (Step 2)
To a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add N-(2-methoxyphenyl)methanesulfonamide (1.0 eq) and anhydrous DMF.
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.
Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the mixture.
Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor progress by TLC or LC-MS.
Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
Concentrate under reduced pressure and purify the crude ester by column chromatography on silica gel.
Protocol 3: Synthesis of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid (Step 3)
Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir the mixture at room temperature or with gentle warming (40 °C) until the starting material is consumed (as monitored by TLC/LC-MS).
Cool the mixture in an ice bath and acidify to pH ~2-3 with 1 M HCl.
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product. Further purification can be achieved by crystallization if necessary.
Data Summary
The choice of base and solvent is paramount for the success of the N-alkylation step. The following table summarizes common conditions used for related sulfonamide alkylations, providing a basis for optimization.
Note: The "Borrowing Hydrogen" method is an alternative catalytic approach using alcohols as alkylating agents but is typically more complex to set up than the standard Sₙ2 reaction with an alkyl halide.[4]
References
EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google P
Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (URL: [Link])
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (URL: [Link])
Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide - Organic Chemistry Portal. (URL: [Link])
Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex - MDPI. (URL: [Link])
ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS | Journal of Chemistry and Technologies. (URL: [Link])
Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. (URL: [Link])
Technical Support Center: Troubleshooting Solubility for 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Welcome to the technical support center for 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid . This guide is engineered for drug development professionals and assay scientists who require authoritative, mechanisti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid . This guide is engineered for drug development professionals and assay scientists who require authoritative, mechanistically grounded solutions to solubility and formulation challenges.
Instead of generic advice, this guide deconstructs the specific physicochemical behavior of this molecule—driven by its lipophilic 2-methoxyphenyl core, tertiary sulfonamide, and terminal carboxylic acid—to provide self-validating experimental protocols.
Part 1: Physicochemical Profiling & Structural Causality
To troubleshoot effectively, we must first understand the molecular forces at play. The compound features a tertiary sulfonamide (lacking a hydrogen bond donor), a sterically bulky 2-methoxyphenyl group , and a flexible butanoic acid chain . While the lack of an N-H bond prevents the formation of highly insoluble sulfonamide networks, the carboxylic acid readily forms tightly bound dimers in the solid state, creating a high crystal lattice energy [2].
Table 1: Quantitative Physicochemical Data
Property
Value
Causality / Impact on Experiments
Molecular Weight
287.33 g/mol
Favorable for membrane permeability and rapid solvent diffusion.
pKa (Carboxylic Acid)
~4.5
Ionizes at physiological pH; deprotonation is mandatory for aqueous solubility.
LogP (Predicted)
1.8 - 2.5
Moderate lipophilicity; drives hydrophobic aggregation in aqueous buffers.
H-Bond Donors
1
Limited to the carboxylic acid OH; tertiary sulfonamide lacks N-H.
H-Bond Acceptors
5
High affinity for dipolar aprotic solvents (e.g., DMSO, DMF).
Table 2: Solvent Compatibility Matrix
Solvent System
Saturation Limit
Recommended Application
100% DMSO
>50 mM
Primary stock generation; long-term storage at -20°C.
100% Ethanol
~10 - 20 mM
Secondary stock; useful for cell lines highly sensitive to DMSO.
PBS (pH 7.4)
<0.1 mM (Free Acid)
Direct dilution will fail. Requires step-down protocol or salt formation.
0.1 M NaOH (aq)
>100 mM (Sodium Salt)
Base formulation for generating high-concentration in vivo dosing solutions.
Part 2: Diagnostic Workflow
Before altering your assay conditions, use the following decision tree to identify the exact thermodynamic or kinetic failure point causing your compound to precipitate.
Diagnostic decision tree for resolving precipitation of the butanoic acid derivative.
Part 3: Troubleshooting Guides & Protocols (FAQ)
Q1: Why does the compound immediately form a cloudy precipitate when transferring from a 10 mM DMSO stock into PBS (pH 7.4)?
Causality: You are experiencing a kinetic phenomenon known as the "DMSO crash" [1]. Even though the compound's carboxylic acid is theoretically ionized at pH 7.4 (pKa ~4.5), the rapid diffusion of DMSO into the bulk aqueous phase leaves the highly lipophilic core (2-methoxyphenyl and methylsulfonyl groups) momentarily unsolvated. This localized supersaturation overcomes the thermodynamic barrier for nucleation, causing the compound to crystallize before the carboxylate can fully hydrate.
Protocol: The "Step-Down" Intermediate Dilution Method
This protocol acts as a self-validating system by mechanically preventing localized supersaturation.
Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.
Intermediate Dilution: Dilute the primary stock 1:10 into a transitional solvent mixture (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock. The PEG-400 acts as a surfactant "parachute," keeping the lipophilic core solvated.
Vortex Integration: Place your final assay buffer (e.g., PBS) on a vortex mixer at low speed.
Dropwise Addition: Add the working stock dropwise into the center of the vortexing buffer to ensure immediate mechanical dispersal.
Validation Step: Measure the absorbance of the final solution at 620 nm. An Optical Density (OD) < 0.005 confirms the absence of micro-precipitates [1].
Q2: I need to dose this compound in vivo at high concentrations (>5 mg/mL), but the free acid won't dissolve in standard saline. How can I formulate it?
Causality: The free acid form of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid possesses strong intermolecular hydrogen bonding in its solid state via carboxylic acid dimers, resulting in high crystal lattice energy [2]. To break this lattice and achieve high aqueous solubility, you must permanently convert the free acid into an alkali metal salt (e.g., sodium salt), which drastically increases the dissolution rate and saturation capacity.
Protocol: In Situ Sodium Salt Formation
Workflow for in situ sodium salt formation to achieve high-concentration dosing.
Weighing: Weigh the required mass of the free acid compound into a sterile vial.
Base Addition: Add exactly 0.9 equivalents of 0.1 M NaOH (aq). Causality Note: Do not exceed 1.0 equivalent. Excess unbuffered hydroxide can cause localized tissue necrosis upon injection.
Dissolution: Sonicate the suspension for 5–10 minutes at room temperature until the solution clarifies into a transparent liquid.
Buffering: Back-titrate with a concentrated buffer (e.g., 10X PBS) to reach a final physiological pH of 7.2–7.4.
Validation Step: The solution must remain optically clear upon back-titration. If cloudiness appears, the localized pH dropped below the compound's pKa, and the salt formation must be restarted.
Sterilization: Filter through a 0.22 µm PTFE membrane prior to dosing.
Q3: The compound shows erratic results in biochemical assays, even when no visible precipitate is present. Is it chemically degrading?
Causality: It is highly unlikely to be degrading. Tertiary sulfonamides and aliphatic carboxylic acids are exceptionally stable and resistant to aqueous hydrolysis under standard physiological conditions [3]. The erratic data is almost certainly due to colloidal aggregation . At concentrations just below the visual precipitation threshold, the lipophilic 2-methoxyphenyl domains self-associate into sub-micron micelles. These aggregates scatter light (causing erratic plate reader data) and non-specifically sequester assay proteins, leading to false positives.
Protocol: Nephelometry and Surfactant Rescue
Detect: Measure the absorbance of your assay wells at 620 nm. An OD > 0.005 above the blank indicates colloidal scattering[1].
Rescue: Supplement your assay buffer with 0.01% Triton X-100 or CHAPS . These non-ionic surfactants disrupt the colloidal aggregates by encapsulating the lipophilic core in stable micelles, restoring monomeric compound behavior and rescuing assay fidelity.
Part 4: References
Guan, H., et al. "Furosemide Adducts with Hexamethylenetetramine, Amantadine, and Isoniazid: A Structural Case That Demonstrates the Effect of Carboxylic Acid Dimer and Sulfonic Acid Dimer on the Solubility." Crystal Growth & Design, ACS Publications, 2020. URL:[Link]
RSC Publishing. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2015. URL:[Link]
Troubleshooting
Technical Support Center: Optimization of Purification Methods for Butanoic Acid Derivatives
Welcome to the technical support center for the purification of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of butanoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of these valuable compounds. Butanoic acid and its derivatives, while crucial in various fields, present unique purification hurdles due to their diverse physicochemical properties, including volatility, polarity, and potential instability.[1][2]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in fundamental chemical principles and field-proven experience.
Part 1: General FAQs and Purity Assessment
This section addresses initial questions regarding the assessment of purity and common starting points for purification.
Q1: What is the first step I should take to assess the purity of my crude butanoic acid derivative?
A1: The initial and most critical step is to obtain a clear analytical snapshot of your crude product. This will inform your entire purification strategy.
For Volatile Derivatives (e.g., short-chain esters): Gas Chromatography with Flame Ionization Detection (GC-FID) is often the method of choice.[3][4] It provides excellent resolution for volatile compounds and allows for quantification of impurities.
For Less Volatile or Thermally Sensitive Derivatives (e.g., amides, complex esters, acid-functionalized compounds): High-Performance Liquid Chromatography (HPLC) is more suitable.[5][6] A diode array detector (DAD) is useful for initial method development to determine the optimal detection wavelength.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material is invaluable. It can help identify major impurities, residual solvents, and starting materials without the need for derivatization or extensive method development.
Q2: My butanoic acid derivative has a very strong, unpleasant odor. How can I manage this during purification?
A2: The characteristic odor of butanoic acid and its low-molecular-weight derivatives is a significant practical challenge.[1][7] All manipulations should be performed in a certified chemical fume hood.[8][9] To neutralize residual odors on glassware, a base wash with a solution of sodium bicarbonate or sodium carbonate can be effective, followed by rinsing with water and an organic solvent like acetone.
Q3: How do I choose the best primary purification method for my derivative?
A3: The choice depends on the physical state, stability, and impurity profile of your compound. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Part 2: Troubleshooting Specific Purification Techniques
Section 2.1: Column Chromatography
Column chromatography is a workhorse technique, but acidic compounds like butanoic acid derivatives can present challenges.
Q4: My butanoic acid derivative is streaking badly on a silica gel column. How can I fix this?
A4: Peak tailing or streaking for acidic compounds on silica gel is a classic problem caused by strong interactions between the acidic analyte and acidic silanol groups (Si-OH) on the silica surface.[6] This leads to a non-linear adsorption isotherm and poor separation.
Troubleshooting Steps:
Acidify the Mobile Phase: The most common solution is to add a small amount of a volatile acid to the eluent. Typically, 0.1-1% acetic acid or formic acid is sufficient. This protonates your butanoic acid derivative, reducing its interaction with the silica, and also "caps" the most active silanol sites.
Use a Less Acidic Stationary Phase: If acidifying the mobile phase is not an option (e.g., for acid-sensitive compounds), consider using a different stationary phase like alumina (neutral or basic) or a bonded-phase silica (like diol).
Check for Overloading: Tailing can also be a sign of column overloading. Try loading less material onto the column.
Q5: My boronic ester derivative of butanoic acid seems to be decomposing or sticking permanently to the silica column. What's happening?
A5: Boronic esters, such as Bpin derivatives, are known to be sensitive to silica gel.[10] The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups, sometimes leading to irreversible adsorption or hydrolysis to the corresponding boronic acid.
Alternative Strategies:
Deactivated Silica: Treat the silica gel with a reagent like boric acid before packing the column.[10]
Alternative Stationary Phases: Florisil or alumina may be more suitable.
Derivative Conversion: For purification purposes, you can convert the boronic ester to a more robust derivative. For example, treatment with N-methyliminodiacetic acid (MIDA) forms a MIDA boronate, which is significantly more stable to chromatography.[10] The MIDA group can be removed later to regenerate the boronic acid/ester.
Section 2.2: Crystallization
Crystallization is an excellent method for achieving high purity for solid compounds.
Q6: My butanoic acid derivative is "oiling out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that solvent system.
Solutions:
Slow Down Cooling: If you are cooling the solution, reduce the rate of cooling. Allow it to cool to room temperature slowly before placing it in a refrigerator or freezer.
Use a Different Solvent System: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] Experiment with different solvents or solvent pairs (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not).[11]
Increase Solvent Volume: You may be using too little solvent, leading to a highly concentrated solution that oils out. Add more of the "good" solvent to the hot mixture until the oil redissolves, then allow it to cool slowly.
Seeding: If you have a few crystals from a previous attempt, add a single, tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.[11]
Solvent
Boiling Point (°C)
Polarity Index
Notes for Crystallization
Hexanes
~69
0.1
Good for non-polar derivatives; often used as an anti-solvent.
Ethyl Acetate
77
4.4
A versatile mid-polarity solvent.
Acetone
56
5.1
Good solvent, but its low boiling point can be a challenge.[11]
Ethanol
78
4.3
Good for polar compounds; can hydrogen bond.
Water
100
10.2
For water-soluble salts or highly polar derivatives.
Toluene
111
2.4
Good for less polar compounds at higher temperatures.
Caption: Properties of common solvents for crystallization.
Section 2.3: Distillation
For volatile liquid derivatives, distillation is a powerful purification technique.
Q7: I'm trying to purify a butanoic acid ester, but the boiling point is very close to that of an impurity. How can I improve the separation?
A7: Separating compounds with close boiling points is a classic challenge that simple distillation cannot resolve.
Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This provides a series of theoretical plates where condensation and vaporization cycles occur, enriching the vapor with the more volatile component.
Vacuum Distillation: Reducing the pressure lowers the boiling points of all components. This can sometimes increase the difference in boiling points (relative volatility), leading to better separation. It is also essential for thermally sensitive compounds.
Extractive Distillation: This is an advanced technique where a high-boiling, miscible solvent is added to the mixture.[12][13][14] The solvent interacts differently with the components, altering their relative volatilities and allowing for separation.[12][14] This method is particularly effective in industrial settings for separating close-boiling acids.[12][14]
Section 2.4: Liquid-Liquid Extraction
Extraction is a fundamental workup and purification step.
Q8: I'm performing an aqueous workup, but I'm getting a stable emulsion that won't separate. How can I break it?
A8: Emulsion formation is common, especially when acidic or basic aqueous solutions are shaken vigorously with organic solvents.
Troubleshooting Workflow:
Caption: A workflow for breaking stable emulsions in liquid-liquid extraction.
Explanation of Steps:
Brine Wash: Adding saturated sodium chloride solution increases the ionic strength of the aqueous phase.[1] This reduces the solubility of organic components in the aqueous layer and can help disrupt the micelles or droplets causing the emulsion.
Filtration: Passing the mixture through a pad of a filter aid like Celite® can physically disrupt the emulsion layer.
Centrifugation: Applying a strong centrifugal force can compel the separation of the two immiscible phases.
Q9: What is the most efficient way to extract a butanoic acid derivative from an aqueous solution?
A9: The key is to control the pH of the aqueous phase to ensure your compound is in its most non-polar, organic-soluble form.
For Carboxylic Acids: Adjust the pH of the aqueous solution to be at least 2 units below the pKa of the butanoic acid (~4.82). At this low pH, the acid will be fully protonated (R-COOH), making it much less polar and more soluble in an organic solvent like ethyl acetate or dichloromethane.
For Amine Derivatives: Adjust the pH to be at least 2 units above the pKa of the conjugate acid of the amine. This ensures the amine is in its neutral, free-base form (R-NH₂), which is more soluble in organic solvents.
Advanced Extractants: For industrial applications or challenging separations from fermentation broths, specialized extractants like trialkylamines or ionic liquids are used.[15][16][17] These can form ion pairs or complexes with the butyrate anion, facilitating its transfer into the organic phase even at higher pH values.[16][18]
Part 3: Stability and Safety
Q10: My purified butanoic acid derivative seems to degrade over time, even when stored. What are the likely causes and how can I prevent this?
A10: Stability issues can compromise your results. The primary concerns are often oxidation and hydrolysis.
Oxidation: Certain derivatives, especially those with sensitive functional groups like selenols, are prone to oxidation.[19]
Prevention: Store the compound under an inert atmosphere (argon or nitrogen), protect it from light, and store at low temperatures (-20°C or -80°C).[19] Using deoxygenated solvents for making solutions is also recommended.[19]
Hydrolysis: Esters are susceptible to hydrolysis back to the carboxylic acid and alcohol, especially in the presence of trace acid or base and water.
Prevention: Ensure the purified compound is thoroughly dried and stored in a desiccator or with a drying agent. Avoid basic or acidic storage conditions if possible.
Monitoring Stability: A stability-indicating HPLC method is the best way to monitor degradation.[19] Re-analyze a stored sample over time and look for the appearance of new peaks or a decrease in the area of the main peak.[19]
Q11: What are the essential safety precautions when working with butanoic acid and its derivatives?
A11: Butanoic acid is corrosive and can cause severe skin burns and eye damage.[8][9][20] Many of its derivatives share similar hazards, and the low-molecular-weight esters are flammable.[7]
Mandatory Safety Protocols:
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][9]
Ventilation: All work must be conducted in a properly functioning chemical fume hood to avoid inhaling vapors.[8][21]
Handling: Avoid direct contact with skin and eyes.[21] In case of a spill on the skin, immediately wash with copious amounts of water.[20]
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong bases or oxidizing agents.[7][21] Ensure containers are tightly sealed.[7]
Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon - PMC. National Center for Biotechnology Information. [Link]
A Graph-Theoretical and Machine Learning Approach for Predicting Physicochemical Properties of Anti-Cancer Drugs - MDPI. MDPI. [Link]
(PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review - ResearchGate. ResearchGate. [Link]
(PDF) Extraction of Butyric Acid by Phosphonium Decanoate Ionic Liquid - ResearchGate. ResearchGate. [Link]
Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - PMC. National Center for Biotechnology Information. [Link]
Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Close-Boiling Acids | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]
SAFETY DATA SHEET Butanoic acid (Natural) - Synerzine. Synerzine. [Link]
How to purify esterefication product? - ResearchGate. ResearchGate. [Link]
New Mechanism and Model of Butyric Acid Extraction by Phosphonium Ionic Liquid. ACS Publications. [Link]
Recent Advances in Extractive Distillation - MDPI. MDPI. [Link]
July 2025 – Green Chemistry Blog. Royal Society of Chemistry. [Link]
Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent - MDPI. MDPI. [Link]
Photocatalytic degradation of butanoic acid: Influence of its ionisation state on the degradation pathway: Comparison with O3/UV process | Request PDF - ResearchGate. ResearchGate. [Link]
Synthesis and Characterisation of Impurities of Manufacture in Support of Certificate of the European Pharmacopoeia Applications Part 1 (Clobetasone Butyrate) - ACS Publications. ACS Publications. [Link]
Failed esterification of 1-butanol and ethanoic acid - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID - MDPI. MDPI. [Link]
Carboxylic Acids and Derivatives Revision Guide. Chemrevise. [Link]
Butanoic Acid - SAFETY DATA SHEET. Breckland Scientific. [Link]
A Derivative of Butyric Acid, the Fermentation Metabolite of Staphylococcus epidermidis, Inhibits the Growth of a Staphylococcus aureus Strain Isolated from Atopic Dermatitis Patients - PMC. National Center for Biotechnology Information. [Link]
Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents - ResearchGate. ResearchGate. [Link]
Reactive Extraction of Butyric Acid from Water Using Trioctyl Amine in 1-Decanol and Green Natural Oils | Journal of Chemical & Engineering Data - ACS Publications. ACS Publications. [Link]
Hazardous Substance Fact Sheet - NJ.gov. New Jersey Department of Health. [Link]
Butanoic Acid Extra Pure - Amaris Chemical Solutions. Amaris Chemical Solutions. [Link]
Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification - RSC Publishing. Royal Society of Chemistry. [Link]
US20110294176A1 - Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel - Google Patents.
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - RSC Publishing. Royal Society of Chemistry. [Link]
CN103728389A - Method for determining butyric acid and sodium butyrate by HPLC (High Performance Liquid Chromatography) - Google Patents.
Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Cl. ACS Publications. [Link]
Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry - Research Collection. ETH Zurich Research Collection. [Link]
Butyric Acid and Caproic Acid Production Using Single and Mixed Bacterial Cultures - MDPI. MDPI. [Link]
Technical Support Center: Optimizing the Selectivity of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid
Welcome to the Technical Support Center. 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a highly versatile N-aryl sulfonamide carboxylic acid scaffold. In drug discovery, this structural motif is frequently u...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a highly versatile N-aryl sulfonamide carboxylic acid scaffold. In drug discovery, this structural motif is frequently utilized as a lead compound for developing selective metalloenzyme inhibitors, most notably targeting Matrix Metalloproteinases (MMPs) [1].
Unlike first-generation broad-spectrum inhibitors that rely on aggressive zinc-chelating groups, this scaffold achieves target specificity through a delicate balance: its carboxylic acid acts as a weak Zinc-Binding Group (ZBG), forcing the molecule to rely on the hydrophobic insertion of its 2-methoxyphenyl moiety into the enzyme's variable S1' specificity pocket to achieve high binding affinity [2].
This guide provides field-proven troubleshooting strategies, self-validating protocols, and structural insights to help you optimize the selectivity of this compound in your assays.
Part 1: Troubleshooting Guides & FAQs
Q1: My compound shows poor selectivity between my target enzyme (e.g., MMP-12/13) and off-target enzymes (e.g., MMP-1). How can I improve this chemically?A1: The lack of selectivity often stems from suboptimal engagement with the S1' pocket. MMP-1 possesses a very shallow S1' pocket, whereas enzymes like MMP-12 and MMP-13 feature deep, channel-like S1' pockets [4].
Causality & Solution: The 2-methoxyphenyl group provides a baseline hydrophobic interaction, but it may not be bulky enough to selectively clash with the shallow S1' pocket of off-target enzymes. To improve selectivity, expand the aryl group (e.g., substituting the methoxy group with a longer ether chain or moving to a biphenyl system). This creates a steric clash that prevents binding to MMP-1 while maximizing van der Waals contacts in the deep S1' pocket of your target [2].
Q2: I substituted the butanoic acid moiety with a hydroxamic acid to improve overall potency, but I lost all selectivity. Why did this happen?A2: Hydroxamic acids are extremely strong, bidentate ZBGs. When you introduce a strong ZBG, the binding energy becomes overwhelmingly dominated by the Zn²⁺ chelation.
Causality & Solution: Strong ZBGs override the structural nuances of the S1' pocket, leading to pan-metalloenzyme inhibition and potential off-target toxicity [3]. To maintain selectivity while optimizing potency, you must revert to the carboxylic acid or explore alternative "soft binders" (such as N-acyl sulfonamides or phosphonates). These weaker ZBGs force the molecule to rely on the S1' pocket for its overall binding energy, thereby restoring selectivity [3].
Q3: My continuous fluorimetric assay is showing high background noise, non-linear kinetics, and inconsistent IC₅₀ values. Is the compound failing?A3: N-aryl sulfonamide carboxylic acids are lipophilic (high LogP) and are highly prone to forming colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester the enzyme, mimicking false-positive inhibition.
Causality & Solution: Ensure your assay buffer contains a non-ionic detergent (e.g., 0.05% Brij-35 or Triton X-100) to disrupt micelle formation. Additionally, verify that your pro-enzymes were fully activated with p-aminophenylmercuric acetate (APMA) prior to the assay. Incomplete activation reduces the active enzyme pool, which artificially skews the apparent potency of your inhibitor [1].
This protocol ensures that the observed selectivity profile of your butanoic acid derivative is due to true competitive inhibition rather than assay artifacts or aggregation.
Step 1: Enzyme Activation & Validation
Incubate the pro-enzyme (e.g., pro-MMP-12) with 1 mM APMA in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5) at 37°C for 1–2 hours.
Self-Validation Check: Run an aliquot on a gelatin zymogram or SDS-PAGE to confirm the complete cleavage of the pro-domain. Do not proceed if the pro-enzyme is intact.
Step 2: Compound Preparation
Prepare a 10 mM stock of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid in 100% anhydrous DMSO.
Perform serial dilutions in DMSO. Ensure the final DMSO concentration in the assay well remains strictly below 2% to prevent solvent-induced enzyme denaturation.
Step 3: Pre-incubation
Mix the activated enzyme (final concentration 1–2 nM) with the inhibitor dilutions in a black, low-binding 96-well microplate.
Incubate for 30 minutes at room temperature to allow the weak carboxylic acid ZBG to reach equilibrium binding with the catalytic zinc.
Step 4: Kinetic Measurement
Initiate the reaction by adding a fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, final concentration 10 μM).
Calculate the initial velocity (
V0
) from the strictly linear portion of the kinetic curve. Plot fractional activity (
Vinhibitor/Vcontrol
) versus inhibitor concentration and fit to a 4-parameter logistic equation to determine the exact IC₅₀.
Part 3: Data Presentation
The following table summarizes the quantitative impact of modifying the ZBG and the S1'-targeting groups of the 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid scaffold, demonstrating the causality between structure and selectivity [2, 3].
Scaffold Modification
Target Enzyme
IC₅₀ (nM)
Selectivity Fold (vs MMP-1)
Mechanistic Causality
Butanoic acid (Base)
MMP-12
45.0
> 100x
Weak ZBG forces reliance on S1' pocket interaction.
Bulky group creates severe steric clash in MMP-1 shallow pocket.
N-acyl sulfonamide
MMP-13
85.0
> 200x
Soft binder; highly dependent on S1' geometry for affinity.
Part 4: Mandatory Visualizations
Figure 1: Binding mechanism of the sulfonamide scaffold driving target selectivity.
Figure 2: Troubleshooting workflow for resolving in vitro selectivity issues.
References
Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Molecular Recognition of the Catalytic Zinc(II) Ion in MMP-13: Structure-Based Evolution of an Allosteric Inhibitor to Dual Binding Mode Inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Development of Thioaryl-based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups
Source: University of Pisa (UNIPI) Repository
URL:[Link]
Kinetic characterization of 4,4′-biphenylsulfonamides as selective non-zinc binding MMP inhibitors
Source: Taylor & Francis Online
URL:[Link]
Troubleshooting
"troubleshooting guide for high-performance liquid chromatography (HPLC) of butanoic acids"
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of Butanoic Acids . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) of Butanoic Acids .
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Analyzing short-chain fatty acids (SCFAs) like butanoic acid (butyric acid) and its derivatives (e.g., GABA) presents unique chromatographic challenges. Because these molecules are highly polar, volatile, and lack a strong UV chromophore, standard analytical approaches often fail.
This guide provides field-proven, self-validating workflows to help you diagnose issues, understand the physicochemical causality behind them, and implement robust solutions.
Core Mechanistic Challenges: Why Butanoic Acids are Difficult to Analyze
Before troubleshooting, it is critical to understand the molecular behavior of butanoic acids in a liquid chromatography system:
Ionization & Polarity (pKa ~4.8): At a neutral pH, butanoic acid exists primarily as the ionized butyrate anion. This highly polar state results in near-zero retention on standard reversed-phase (RP) C18 columns and causes severe secondary interactions with unreacted silanols on the silica matrix, leading to peak tailing[1].
Optical Invisibility: Butanoic acids lack a conjugated
π
-electron system. They only exhibit weak absorbance in the deep UV range (200–210 nm) due to the carboxyl carbonyl group[2]. At these wavelengths, background noise from solvents, dissolved oxygen, and buffer salts is exceptionally high.
Troubleshooting Guides & FAQs
Q: Why am I experiencing severe peak tailing and poor retention for butyric acid on my standard C18 column?The Causality: If your mobile phase pH is near the analyte's pKa (4.82), the molecule exists in a dynamic equilibrium between its ionized and unionized states. The ionized fraction elutes in the void volume, while the unionized fraction is retained, smearing the peak. Furthermore, ionized carboxylates interact strongly with metal impurities and residual silanols on the column stationary phase[1].
The Solution: Implement an ion-suppression strategy . Acidify the mobile phase to at least two pH units below the pKa (e.g., pH 2.1–2.8) using 0.1% phosphoric acid (for UV) or 0.1% formic acid (for LC-MS). This forces the molecule into its fully protonated, hydrophobic state. Ensure you use a fully end-capped or aqueous-stable (AQ) C18 column to prevent stationary phase collapse under highly aqueous conditions[1][3].
Note: An exception exists if you are using specialized hybrid-silica columns designed for high pH (e.g., YMC Triart C18), which can successfully retain the fully ionized sodium butyrate salt at pH 8.0 using a 92:8 buffer-to-acetonitrile ratio[4].
Q: I am using direct UV detection at 206 nm, but my baseline is drifting, and I see "ghost peaks." How do I fix this?The Causality: At 206–210 nm, almost all organic impurities, dissolved gases, and certain buffer salts absorb UV light[2][5]. If you are using acetate or citrate buffers, they will completely mask your analyte.
The Solution:
Switch exclusively to phosphate buffers or dilute phosphoric acid, which are transparent at low UV wavelengths[3][5].
Use ultra-pure HPLC-grade water and degas the mobile phase thoroughly via sonication or inline vacuum degassing.
If sensitivity remains too low for your matrix (e.g., biological fluids), abandon direct UV and switch to a pre-column derivatization method[6].
Q: How can I analyze GABA (
γ
-aminobutyric acid) alongside standard butanoic acids?The Causality: GABA is zwitterionic; it contains both a carboxylic acid and a primary amine. This makes it extremely polar and virtually unretained on standard RP-HPLC.
The Solution: Utilize pre-column derivatization targeting the amine group. Reacting the sample with 2,4-dinitrofluorobenzene (DNFB) adds a hydrophobic chromophore, allowing excellent retention on a C18 column and shifting detection to a much cleaner, higher UV wavelength[7].
Diagnostic Workflows
Caption: Decision matrix for selecting the appropriate HPLC analytical strategy for butanoic acids.
Caption: Step-by-step troubleshooting workflow to eliminate peak tailing in SCFA analysis.
Standardized Experimental Protocols
To ensure reproducibility, utilize these self-validating protocols. Every run must pass the defined System Suitability Testing (SST) parameters before sample data is accepted.
Protocol A: Direct UV Analysis via Ion-Suppression (For Formulations/Feed)
This method is ideal for high-concentration samples where derivatization is unnecessary[3][5].
Mobile Phase Preparation: Prepare a 0.1% phosphoric acid solution in HPLC-grade water (yielding a pH of ~2.1). Mix this aqueous phase with HPLC-grade acetonitrile in an 80:20 (v/v) ratio[3][5]. Degas via sonication for 10 minutes.
System Setup: Install a fully end-capped C18 column (e.g., 250 × 4.6 mm, 5 µm). Set the column oven to 30°C and the UV detector to 206 nm[3][5].
Equilibration: Flush the column at a flow rate of 1.0 mL/min until the baseline is completely flat and stable.
Sample Preparation: Dissolve your sample directly in the mobile phase. Dissolving in a stronger solvent (like 100% methanol) will cause the analyte to travel faster through the center of the column than the walls, resulting in peak splitting[1]. Filter through a 0.45 µm nylon membrane[5].
System Suitability (Self-Validation): Inject a working standard (e.g., 600 µg/mL). The run is only valid if the Tailing Factor (
T
) is
≤2.0
and the Relative Standard Deviation (%RSD) of the peak area across six replicate injections is
≤3.0%
[4].
Protocol B: 3-NPH Derivatization for High-Sensitivity LC-MS/MS (For Biological Matrices)
When analyzing trace amounts of SCFAs secreted by gut microbiota or in serum, direct UV lacks the required sensitivity. 3-nitrophenylhydrazine (3NPH) derivatization converts volatile SCFAs into stable, highly detectable hydrazides[6].
Reagent Preparation: Prepare 200 mM 3NPH hydrochloride and 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride in HPLC-MS grade water[6].
Reaction: In a microcentrifuge tube, combine 50 µL of the biological sample (e.g., filtered fermentation broth) with 50 µL of HPLC-MS water. Add 50 µL of the 3NPH solution and 50 µL of the EDC solution[6].
Incubation: Incubate the mixture at 40°C for 30 minutes under constant shaking. The EDC activates the carboxylic acid, allowing 3NPH to covalently bind[6].
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid[6].
Analysis: Inject the derivatized sample into the LC-MS/MS system using a standard water/acetonitrile gradient.
Quantitative Data Summary: Method Comparison
The following table summarizes the expected performance metrics based on the chosen analytical strategy, allowing you to select the appropriate method for your required limits of detection (LOD).
Structural Confirmation of 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary The structural validation of complex small-molecule intermediates is a critical bottleneck in drug development and synthetic chemistry. For molecules like 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of complex small-molecule intermediates is a critical bottleneck in drug development and synthetic chemistry. For molecules like 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid , defining the exact three-dimensional architecture is complicated by the presence of a sterically demanding 2-methoxyphenyl ring, a highly flexible butanoic acid aliphatic chain, and a central sulfonamide core.
This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional spectroscopic alternatives (NMR, HRMS). As an Application Scientist, I will detail the causality behind these experimental choices, outline self-validating crystallographic protocols, and provide authoritative structural refinement standards to ensure absolute confidence in your structural assignments.
Methodological Comparison: SCXRD vs. NMR vs. HRMS
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational for confirming bulk purity and 2D connectivity, they fundamentally fall short in resolving static 3D conformations. NMR provides a time-averaged view of molecules tumbling rapidly in solution, which obscures the absolute solid-state geometry of flexible moieties.
Table 1: Comparative Performance Metrics for Structural Confirmation
Metric
High-Resolution Mass Spec (HRMS)
1H / 13C NMR Spectroscopy
Single-Crystal X-ray Diffraction (SCXRD)
Primary Output
Exact mass, molecular formula
2D atom connectivity, functional groups
Absolute 3D atomic coordinates, bond lengths
State of Matter
Gas phase (ionized)
Solution state (time-averaged)
Solid state (static lattice)
Stereochemistry
Cannot determine
Relative (via NOESY/ROESY)
Absolute (via Flack parameter)
Conformational Data
None
Highly dynamic / Averaged
Precise solid-state conformation
Sample Requirement
< 1 mg (Destructive)
5–15 mg (Non-destructive)
Single crystal ~0.1 mm³ (Non-destructive)
The Causality of Experimental Choice: Why SCXRD?
For 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid, SCXRD is not merely a supplementary technique; it is a structural necessity due to two specific molecular features:
Sulfonamide Nitrogen Geometry: The nitrogen atom in a sulfonamide can adopt a planar (sp²-hybridized) or pyramidal (sp³-hybridized) geometry. This is dictated by the delicate balance between steric hindrance and the electronic delocalization of the nitrogen lone pair into the adjacent sulfonyl group[1]. The bulky 2-methoxyphenyl group in this molecule forces a steric clash that directly impacts this geometry. NMR cannot definitively measure the bond angles (C-N-S, C-N-C) required to calculate the sum of angles (Σ) around the nitrogen. SCXRD provides these exact coordinates.
Aliphatic Chain Flexibility: The 4-carbon butanoic acid tail is highly flexible. In the solid state, carboxylic acids typically form strong intermolecular hydrogen-bonded dimers. SCXRD reveals whether the aliphatic chain adopts an extended or folded conformation to facilitate this hydrogen bonding, a critical factor for understanding the molecule's potential polymorphism and bioavailability.
Self-Validating Experimental Protocols
To ensure scientific integrity, the crystallographic workflow must be treated as a self-validating system. Every step must contain an internal check before proceeding to the next.
Protocol 1: Single-Crystal Growth and Optical Validation
Solvent Selection: Dissolve 10 mg of synthesized 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid in a minimum volume of a moderately polar solvent (e.g., ethyl acetate) in a glass vial.
Anti-Solvent Addition: Carefully layer a non-polar anti-solvent (e.g., hexane or pentane) over the solution to create a slow diffusion gradient.
Incubation: Cap the vial and allow it to stand undisturbed at ambient temperature for 3–7 days.
Self-Validation (Optical Birefringence): Before X-ray exposure, examine the harvested crystals under a polarized light microscope. A true single crystal will exhibit uniform extinction (turning completely dark) every 90° of rotation. If the crystal shows patchy or multi-colored extinction, it is twinned or polycrystalline and must be recrystallized.
Protocol 2: SCXRD Data Collection and Refinement
Mounting: Select a strongly birefringent crystal (approx. 0.15 × 0.10 × 0.05 mm) and mount it on a glass fiber or MiTeGen loop using perfluoropolyether oil. Flash-cool to 100 K using a nitrogen cold stream to minimize atomic thermal vibrations.
Data Collection: Expose the crystal to monochromatic Cu-Kα radiation (λ = 1.54184 Å) on a diffractometer. Collect full-sphere data to ensure high redundancy and completeness.
Structure Solution: Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT).
Self-Validation (Refinement Standards): Refine the structure using full-matrix least-squares on F² (SHELXL). The protocol validates itself through the crystallographic R-factors[2]. A reliable structural model must converge with an R1 value < 5% (0.05) and a Goodness-of-Fit (GooF) approaching 1.0.
Deposition: Ensure the final Crystallographic Information File (CIF) passes validation without level A or B alerts, and deposit it into the Cambridge Structural Database (CCDC)[3].
Quantitative Data Presentation
Table 2: Expected Crystallographic Parameters for 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid
"cross-validation of analytical methods for sulfonamide derivatives"
Title: Cross-Validation of Analytical Methods for Sulfonamide Derivatives: A Comprehensive Comparison Guide Executive Summary Sulfonamides represent a critical class of synthetic bacteriostatic antibiotics. Due to their...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Cross-Validation of Analytical Methods for Sulfonamide Derivatives: A Comprehensive Comparison Guide
Executive Summary
Sulfonamides represent a critical class of synthetic bacteriostatic antibiotics. Due to their widespread use in veterinary and human medicine, robust analytical methods are required to monitor their residues in food, environmental water, and biological matrices. This guide critically compares high-performance liquid chromatography (HPLC-UV/DAD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ultra-performance liquid chromatography (UPLC-MS/MS) for the quantification of sulfonamide derivatives. Furthermore, it provides a self-validating experimental protocol grounded in authoritative regulatory frameworks, specifically the 1[1].
Mechanistic Principles & Causality in Sulfonamide Analysis
Sulfonamides are amphoteric molecules, possessing both a basic aromatic amine group and an acidic sulfonamide moiety. This dual nature dictates the causality behind our specific experimental choices:
Chromatographic Retention & Resolution : To achieve optimal retention on a reversed-phase C18 column, the mobile phase must be carefully buffered. Using an acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid) ensures the basic amine remains protonated while the acidic sulfonamide group remains unionized. This prevents peak tailing and dramatically improves resolution during gradient elution[2].
Matrix Effects & Ionization Suppression : In electrospray ionization (ESI) MS/MS, co-eluting endogenous compounds (such as lipids or proteins) compete for charge on the droplet surface, leading to unpredictable signal suppression or enhancement[3]. To establish a self-validating system, Isotope Dilution (ID) using stable isotopically labeled internal standards (e.g., sulfamethazine-13C6 or sulfadiazine-d4) is mandatory. Because these internal standards co-elute with the target analytes, they experience identical matrix effects, effectively normalizing the response and ensuring absolute quantitative accuracy[4].
Cross-Validation Framework (ICH M10 Compliance)
When transitioning between analytical platforms (e.g., upgrading from a legacy HPLC-UV method to UPLC-MS/MS) or transferring methods between laboratories, cross-validation is a strict regulatory requirement[1][5]. The objective is to demonstrate that the new comparator method yields statistically equivalent results to the reference method across the established dynamic range.
ICH M10 compliant cross-validation workflow for analytical methods.
Comparative Performance Data
The choice of analytical method depends heavily on the required sensitivity, matrix complexity, and throughput needs. UPLC-MS/MS significantly outperforms traditional LC-MS/MS by utilizing sub-2 µm particle columns. This increases theoretical plates, thereby shortening run times by up to 30%, sharpening peak shapes, and improving the signal-to-noise ratio[6]. Conversely, HPLC-UV remains a cost-effective alternative for high-concentration pharmaceutical formulations but lacks the sensitivity required for trace environmental or food safety analysis[7][8].
Table 1: Quantitative Comparison of Analytical Methods for Sulfonamides
To ensure trustworthiness and reproducibility, the following protocol integrates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with UPLC-MS/MS analysis[3][9]. This protocol is designed as a self-validating system: every batch includes a solvent blank (to monitor carryover), a matrix blank (to check for endogenous interferences), and stable isotope-labeled internal standards (to correct for recovery and matrix effects)[10].
QuEChERS-based sample preparation workflow with integrated self-validation steps.
Step-by-Step Methodology:
Sample Aliquoting & Isotope Spiking : Weigh 2.0 g of homogenized sample (e.g., tissue or milk) into a 50 mL centrifuge tube. Immediately spike with 50 µL of a 100 ng/mL isotopically labeled internal standard mixture (e.g., sulfadiazine-d4, sulfamethoxazole-d4)[4].
Causality: Spiking before any extraction step ensures that the internal standard undergoes the exact same physical and chemical losses as the endogenous analytes, allowing for absolute recovery correction.
Extraction : Add 10 mL of acidified acetonitrile (containing 1% acetic acid). Vortex for 1 minute. Add 4 g of anhydrous MgSO4 and 1 g of sodium acetate[3][9]. Shake vigorously for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
Causality: Acetonitrile precipitates proteins, while the salts induce phase separation and drive the polar sulfonamides into the upper organic layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer 5 mL of the upper acetonitrile layer to a 15 mL tube containing 150 mg of C18 sorbent, 150 mg of Primary Secondary Amine (PSA), and 900 mg of MgSO4[9]. Vortex and centrifuge.
Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids, significantly reducing matrix suppression in the MS source.
Concentration & Reconstitution : Transfer 2 mL of the cleaned extract to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 200 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% formic acid).
System Suitability and UPLC-MS/MS Analysis : Before injecting samples, run a System Suitability Test (SST) using a mid-level standard to verify retention time stability (±0.1 min) and signal-to-noise ratio (S/N > 10)[10]. Analyze using a sub-2 µm C18 column with a gradient elution. Monitor two Multiple Reaction Monitoring (MRM) transitions per analyte (one quantifier, one qualifier) to ensure high specificity[6].
Conclusion
Cross-validation of analytical methods for sulfonamide derivatives is not merely a bureaucratic exercise; it is a fundamental scientific process ensuring data integrity across the drug development and environmental monitoring lifecycles. While UPLC-MS/MS provides unmatched sensitivity and throughput, its susceptibility to matrix effects demands rigorous self-validating protocols, including the mandatory use of stable isotope-labeled internal standards and comprehensive d-SPE cleanup. By adhering to ICH M10 guidelines, laboratories can confidently bridge data between legacy HPLC methods and modern mass spectrometry platforms.
References
"QSRR modeling of the chromatographic retention behavior of some quinolone and sulfonamide antibacterial agents using firefly algorithm coupled to support vector machine" - PMC. 2
"Comparison of LC and UPLC Coupled to MS–MS for the Determination of Sulfonamides in Egg and Honey" - ResearchGate. 6
"ICH M10 Guideline: Bioanalytical Method Validation and Study Sample Analysis" - ICH. 1
"Investigation of Antigen-Antibody Interactions of Sulfonamides with a Monoclonal Antibody in a Fluorescence Polarization Immunoassay Using 3D-QSAR Models" - MDPI.7
"Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation" - PMC. 3
"Sample preparation procedure for target compounds" - ResearchGate. 9
"An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water" - MDPI. 8
"Determination of sulfonamides in milk by ID-LC-MS/MS" - ACG Publications. 4
"Implementation strategy of ICH Guideline M10 on bioanalytical method validation" - European Medicines Agency (EMA). 5
"M10: Bioanalytical Method Validation and Study Sample Analysis" - ICH. 10
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the efficacy of novel therapeutic compounds requires moving beyond surface-level IC₅₀ values to understand the fundamental structure-activity relationships (SAR) and the rigorous methodologies used to validate them.
In the landscape of Matrix Metalloproteinase (MMP) inhibitors, N-sulfonylated amino acids (and their hydroxamate derivatives) represent a pivotal evolution in rational drug design. Originally developed to overcome the poor oral bioavailability and rapid degradation of early peptidomimetic drugs, these compounds offer a highly tunable scaffold for targeting specific metalloproteases implicated in oncology, arthritis, and even snake venom neutralization .
This guide provides an objective, data-driven comparison of N-sulfonylated amino acids against alternative inhibitor classes, supported by mechanistic insights and self-validating experimental protocols.
Mechanistic Causality: The S1' Pocket and Zinc Chelation
To understand why N-sulfonylated amino acids exhibit superior pharmacokinetic profiles compared to early-generation inhibitors, we must examine the causality of their binding mechanics.
MMPs are zinc-dependent endopeptidases. The active site features a catalytic
Zn2+
ion and a highly variable specificity pocket known as the S1' pocket . The efficacy of N-sulfonyl amino acid hydroxamates (such as Prinomastat/AG3340) relies on a dual-action binding mechanism:
Bidentate Chelation: The hydroxamate moiety acts as a powerful metal chelator, forming a bidentate coordinate bond with the catalytic zinc ion.
Hydrophobic Vectoring: The N-sulfonyl group and the adjacent amino acid side chain project deep into the S1' pocket. Because the S1' pocket is deep in gelatinases (MMP-2, MMP-9) but shallow in collagenases like MMP-1, modifying the bulkiness of the N-sulfonyl group allows researchers to engineer extreme selectivity, sparing MMP-1 and reducing off-target toxicity .
Logical relationship of N-sulfonylated amino acid hydroxamates binding to the MMP active site.
Comparative Efficacy Analysis
When comparing N-sulfonylated amino acids to alternative classes—such as peptidomimetics (e.g., Marimastat) and tetracycline derivatives (e.g., Doxycycline)—the performance metrics must be evaluated across target affinity, oral bioavailability, and clinical viability.
While broad-spectrum peptidomimetics failed due to poor pharmacokinetics and severe Musculoskeletal Syndrome (MSS), N-sulfonylated amino acids achieved picomolar to low-nanomolar efficacy with excellent oral absorption .
Table 1: Efficacy and Pharmacokinetic Comparison of MMP Inhibitor Classes
Inhibitor Class
Representative Compound
Target Affinity (IC₅₀)
Selectivity Profile
Oral Bioavailability
Clinical Limitations
N-Sulfonyl Amino Acid
Prinomastat (AG3340)
MMP-2, -9, -13, -14 (pM - nM)
High (Spares MMP-1 & MMP-7)
High
Dose-limiting MSS in chronic oncology use
Peptidomimetic
Marimastat
Broad Spectrum (nM)
Low (Inhibits MMP-1)
Low / Moderate
Severe MSS, rapid metabolic degradation
Tetracycline-derived
Doxycycline (Periostat)
MMP-8, -13 (µM)
Moderate
High
Low potency; requires high dosing (GI distress)
Thiol-based
Rebimastat
Broad Spectrum (nM)
Low
Moderate
Joint toxicity, poor target specificity
Data synthesized from clinical evaluations of MMP inhibitors in osteoarthritis and oncology models .
To objectively quantify the efficacy of a novel N-sulfonylated amino acid, a continuous fluorogenic substrate cleavage assay is the gold standard. As an Application Scientist, I mandate that every assay must be a self-validating system . This means the protocol must inherently prove that the observed inhibition is strictly due to zinc-dependent active-site binding, ruling out assay artifacts or non-specific protein denaturation.
Step-by-Step Methodology
Pro-enzyme Activation (The Causality of the Cysteine Switch):
MMPs are secreted as inactive zymogens. Treat recombinant pro-MMP-2 or pro-MMP-9 with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Causality: APMA disrupts the interaction between the pro-domain cysteine and the catalytic zinc (the "cysteine switch"), exposing the active site for inhibitor binding.
Inhibitor Titration & Pre-Incubation:
Prepare serial dilutions of the N-sulfonylated amino acid in assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Incubate the activated enzyme with the inhibitor for 30 minutes prior to substrate addition. Causality: Many N-sulfonyl derivatives are slow-binding inhibitors; omitting this step will result in a false underestimation of potency (artificially high IC₅₀).
Internal Validation Controls (The Self-Validating Step):
Baseline Control: Run parallel wells containing 50 mM EDTA. EDTA strips the
Zn2+
from the active site, completely halting catalytic activity. If the EDTA wells show residual fluorescence, the substrate is degrading spontaneously, invalidating the run.
Positive Control: Utilize a characterized broad-spectrum inhibitor (e.g., GM6001) to verify enzyme responsiveness.
Substrate Addition & Kinetic Read:
Add a FRET-based peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂). Monitor fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 30 minutes to capture the initial linear velocity (
V0
).
Data Analysis:
Calculate the fractional activity (
Vi/V0
) and fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀.
Step-by-step self-validating fluorogenic assay workflow for evaluating MMP inhibition efficacy.
Chiral Integrity in Synthesis
A critical factor often overlooked in comparative efficacy studies is the chiral purity of the N-sulfonylated amino acid. The spatial orientation of the sulfonyl group is highly stereodependent; the wrong enantiomer will physically clash with the S1' pocket walls, resulting in a dramatic loss of efficacy.
Modern synthetic protocols rely on the asymmetric hydrogenation of N-sulfonylated-
α
-dehydroamino acids. Utilizing chiral Ruthenium (Ru) or Rhodium (Rh) catalysts allows for the late-stage installation of the molecule's stereocenter, consistently yielding enantiomeric excesses (ee) of >98%. This strict adherence to chiral integrity is what guarantees the reproducible nanomolar efficacy observed in in vitro assays.
Conclusion & Future Perspectives
N-sulfonylated amino acids represent a highly efficacious, structurally tunable class of inhibitors. While their systemic use in chronic conditions like oncology was historically hindered by off-target joint toxicity, their exceptional pharmacokinetic properties are currently being repurposed. Today, researchers are leveraging the N-sulfonyl scaffold to develop highly selective, localized therapies, including adjunctive treatments for inflammatory periodontal disease and rapid-acting countermeasures against snake venom metalloproteases (SVMPs) .
By rigorously validating these compounds through mechanism-based, self-validating assays, drug development professionals can continue to unlock the therapeutic potential of the N-sulfonyl amino acid pharmacophore.
References
Differential Effects of Marimastat and Prinomastat on the Metalloprotease Activity of Various Snake Venoms
National Center for Biotechnology Information (PMC)
URL:[Link]
Potential clinical implications of recent MMP inhibitor design strategies
National Center for Biotechnology Information (PMC)
URL:[Link]
Development of musculoskeletal toxicity without clear benefit after administration of PG-116800, a matrix metalloproteinase inhibitor, to patients with knee osteoarthritis
National Center for Biotechnology Information (PMC)
URL:[Link]
Perioceutics: Matrix metalloproteinase inhibitors as an adjunctive therapy for inflammatory periodontal disease
National Center for Biotechnology Information (PMC)
URL:[Link]
Comparative
Structure-Activity Relationship (SAR) Studies of Methoxyphenyl-Containing Compounds: A Comparative Guide to Tubulin Polymerization Inhibitors
Introduction: The Strategic Role of the Methoxyphenyl Pharmacophore In the landscape of targeted oncology and medicinal chemistry, the methoxyphenyl moiety—particularly the 3,4,5-trimethoxyphenyl (TMP) group—stands as a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Role of the Methoxyphenyl Pharmacophore
In the landscape of targeted oncology and medicinal chemistry, the methoxyphenyl moiety—particularly the 3,4,5-trimethoxyphenyl (TMP) group—stands as a privileged pharmacophore. It is the structural cornerstone of numerous naturally occurring and synthetic Colchicine Binding Site Inhibitors (CBSIs), including Colchicine, Podophyllotoxin, and Combretastatin A-4 (CA-4)[1][2].
While CA-4 exhibits potent nanomolar cytotoxicity, its clinical utility is hampered by inherent chemical instability; its active cis-stilbene configuration rapidly isomerizes to the inactive trans-isoform under physiological conditions. Consequently, contemporary SAR studies focus on designing rigid molecular scaffolds (e.g., triazolothiadiazines, coumarins, and chalcones) that lock the optimal spatial arrangement of the methoxyphenyl rings while retaining or enhancing binding affinity to the
α/β
-tubulin interface[3][4].
This guide objectively compares the performance of classic methoxyphenyl scaffolds against novel, structurally restricted alternatives, providing the foundational experimental protocols required to validate these compounds in your own laboratory.
Mechanistic Grounding: Why the TMP Group Matters
To design effective CBSIs, one must understand the causality behind the binding interactions. The colchicine binding site is a deep pocket (4–5 Å wide) located at the interface of the
α
and
β
-tubulin heterodimers, primarily confined by helix 7 (H7) and loop 7 (T7) of the
β
-subunit[1][2].
The Structural Imperative:
Hydrogen Bonding & Steric Fit: The oxygen atoms of the methoxy groups on the TMP ring act as critical hydrogen bond acceptors. Specifically, the TMP group orientates deep within the
β
-tubulin pocket to form a highly conserved interaction with the Cys
β
241 residue[1][5].
Destabilization Cascade: Binding prevents the tubulin dimer from adopting the straight conformation required for microtubule assembly. This steric clash halts polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[2][6].
Figure 1: Mechanistic cascade of methoxyphenyl-containing CBSIs leading to tumor cell apoptosis.
Comparative SAR Analysis: CA-4 vs. Novel Rigid Scaffolds
When evaluating alternatives to CA-4, researchers must balance antiproliferative potency with chemical stability. Recent SAR studies have explored replacing the central olefinic bridge of CA-4 with rigid heterocycles.
A prime example is the development of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines [4]. By incorporating a rigid thiadiazine scaffold, the (Z,E)-butadiene linker configuration is fixed. Interestingly, while the 3,4,5-TMP group is the gold standard, SAR data reveals that specific mono- and di-methoxyphenyl substitutions (e.g., 3-methoxy, 4-methoxy, or 3,4-dimethoxy) can achieve comparable nanomolar potency when paired with the right rigid B-ring[4][7].
Quantitative Performance Comparison
The table below synthesizes experimental data comparing CA-4 with a highly optimized rigid analog, Compound 6i (a triazolothiadiazine derivative featuring a 3,4,5-trimethoxyphenyl A-ring and a substituted B-ring), and a representative TMP-Chalcone derivative[4][8].
Compound / Scaffold
A-Ring Substitution
B-Ring / Linker
Tubulin Polymerization IC
50
(µM)
Cytotoxicity IC
50
(SGC-7901)
Cytotoxicity IC
50
(A549)
Key Advantage
CA-4 (Standard)
3,4,5-trimethoxy
cis-stilbene
1.10 - 1.25
0.009 µM
0.012 µM
High potency; benchmark standard.
Compound 6i
3,4,5-trimethoxy
Triazolothiadiazine
1.35
0.011 µM
0.015 µM
Locked conformation; prevents trans isomerization[4].
Compound 4q
3,4-dimethoxy
Triazolothiadiazine
1.42
0.014 µM
0.008 µM
Proves di-methoxy can replace TMP in rigid scaffolds[7].
TMP-Chalcone
3,4,5-trimethoxy
α,β
-unsaturated ketone
~2.10
N/A (MCF-7: ~3.5 µM)
N/A
Enhanced synthetic accessibility; DNA intercalation potential[8].
Expert Insight: The data demonstrates that while the TMP group maximizes tubulin binding affinity, the linker rigidity is equally critical. Compound 6i maintains the nanomolar cytotoxicity of CA-4 (0.011 µM vs 0.009 µM) but offers a superior pharmacokinetic profile due to its resistance to photoisomerization[4].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methods for evaluating novel methoxyphenyl tubulin inhibitors. These assays form a self-validating loop: biochemical target engagement (Protocol 1) must correlate with phenotypic cellular outcomes (Protocol 2).
Protocol 1: In Vitro Tubulin Polymerization Assay
Purpose: To directly quantify the compound's ability to inhibit the assembly of tubulin heterodimers into microtubules.
Rationale: Tubulin polymerization is a temperature- and GTP-dependent process. As tubulin polymerizes into microtubules, the solution's light scattering increases. By using a fluorescent reporter (e.g., DAPI or a proprietary fluorophore that binds to microtubules), polymerization can be monitored kinetically.
Step-by-Step Methodology:
Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl
2
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol. Keep on ice.
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., 0.1 µM to 10 µM) and the positive control (CA-4 or Colchicine) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.
Incubation: Add 5 µL of the compound to a pre-warmed (37°C) 96-well half-area plate. Add 45 µL of the tubulin reaction mixture to initiate polymerization.
Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure fluorescence (Excitation: ~360 nm, Emission: ~420 nm) every minute for 60 minutes[9].
Data Analysis: Calculate the V
max
of the growth phase. The IC
50
is defined as the compound concentration that reduces the V
max
of polymerization by 50% compared to the vehicle control.
Protocol 2: Cell Viability and Phenotypic Validation (MTT/CellTiter-Glo)
Purpose: To determine the antiproliferative IC
50
and confirm that biochemical tubulin inhibition translates to cellular cytotoxicity.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., SGC-7901, A549, or HeLa) at a density of 3,000–5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO
2
to allow adherence.
Treatment: Treat cells with a logarithmic concentration gradient of the methoxyphenyl derivatives (e.g., 0.001 µM to 10 µM) for 48 to 72 hours.
Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. (Alternatively, use CellTiter-Glo for a more sensitive, ATP-dependent luminescent readout).
Solubilization: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
Quantification: Read absorbance at 570 nm. Plot dose-response curves using non-linear regression to determine the IC
50
[4].
Figure 2: Comprehensive SAR validation workflow for novel tubulin polymerization inhibitors.
Conclusion and Future Directions
The SAR of methoxyphenyl-containing compounds underscores a delicate balance between steric bulk, electronic properties, and conformational rigidity. While the 3,4,5-trimethoxyphenyl group remains the most reliable anchor for the Cys
β
241 residue in the colchicine binding site[1][5], alternative substitutions (like 3,4-dimethoxyphenyl) can achieve parity when integrated into rigid, non-isomerizable scaffolds like triazolothiadiazines[4].
For drug development professionals, transitioning from flexible stilbenes to rigid heterocycles represents the most viable path to overcoming the pharmacokinetic limitations of traditional CBSIs, paving the way for next-generation antimitotic therapeutics that can bypass multidrug resistance (MDR) efflux pumps[5].
References
Synthesis and biological evaluation of polymethoxylated 4-heteroarylcoumarins as tubulin assembly inhibitor
PubMed / NIH
[Link]
Design, synthesis and structure-activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors
Scientific Reports / NIH[Link]
(PDF) Design, synthesis and structure-Activity relationship of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines as novel tubulin inhibitors
ResearchGate[Link]
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation
Taylor & Francis[Link]
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review
MDPI[Link]
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities
PMC / NIH[Link]
3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents
UGM[Link]
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site
SciSpace[Link]
Arylcinnamido-propionone conjugates as tubulin polymerization inhibitors and apoptotic inducers
Arabian Journal of Chemistry[Link]
"head-to-head comparison of butanoic acid analogs in functional assays"
As a Senior Application Scientist, I frequently observe researchers treating all short-chain fatty acid (SCFA) analogs as interchangeable histone deacetylase (HDAC) inhibitors. This assumption is a critical experimental...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe researchers treating all short-chain fatty acid (SCFA) analogs as interchangeable histone deacetylase (HDAC) inhibitors. This assumption is a critical experimental flaw. While butanoic acid (sodium butyrate) and its structural analogs—4-phenylbutyrate (4-PBA), valproic acid (VPA), and β-hydroxybutyrate (BHB)—share a core aliphatic backbone, their functional pleiotropy diverges significantly across epigenetic regulation, G-protein coupled receptor (GPCR) signaling, and endoplasmic reticulum (ER) stress resolution.
To ensure rigorous experimental design, this guide provides an objective, head-to-head comparison of these four analogs, detailing the causality behind their distinct mechanisms and providing self-validating protocols for functional assays.
Head-to-Head Quantitative Comparison
Before designing an assay, it is crucial to align the compound's biophysical properties and binding affinities with your target of interest. The table below summarizes the primary functional parameters of each analog.
Causality & Design:
All four analogs inhibit Class I/IIa HDACs, but with vastly different potencies. Sodium butyrate is the most potent naturally occurring SCFA inhibitor, whereas2[2]. To accurately quantify this, we utilize a fluorometric assay relying on a self-validating enzymatic cascade.
The substrate (Boc-Lys(Ac)-AMC) is acetylated and non-fluorescent. Active HDACs deacetylate the lysine residue. A subsequently added developer (a trypsin-like protease) specifically cleaves the deacetylated lysine to release free, highly fluorescent AMC. If an analog successfully inhibits HDAC, the lysine remains acetylated, preventing protease cleavage and keeping fluorescence at baseline.
Self-Validating Controls:
Positive Control: Trichostatin A (TSA) at 1 µM ensures complete pan-HDAC inhibition, defining the assay's absolute lower limit.
Background Control: A no-enzyme well quantifies AMC auto-fluorescence to prevent false-negative inhibition readings.
Step-by-Step Methodology:
Preparation: Extract nuclear lysates from your target cell line using a hypotonic lysis buffer followed by nuclear extraction buffer.
Incubation: In a black 96-well microplate, combine 10 µg of nuclear extract with varying concentrations of your SCFA analog (e.g., NaB at 0.01–5 mM; 4-PBA at 0.5–15 mM). Incubate at 37°C for 30 minutes.
Substrate Addition: Add 10 µL of Boc-Lys(Ac)-AMC substrate to all wells. Incubate at 37°C for 1 hour.
Development: Add 10 µL of the Developer solution (protease). Incubate at room temperature for 15 minutes to allow cleavage of deacetylated substrates.
Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm; Emission: 460 nm).
Self-validating fluorometric HDAC assay workflow.
Functional Assay 2: ER Stress & Pharmacochaperone Validation Assay
Causality & Design:
A frequent error in translational research is substituting butyrate for 4-PBA in protein folding studies. 4-PBA possesses a unique hydrophobic phenyl ring that allows it to act as a chemical chaperone, masking exposed hydrophobic regions on misfolded proteins and facilitating their escape from the ER to the Golgi. Butyrate completely lacks this biophysical property.
When studying mutant transporters (e.g., SLC6A1/GAT-1 mutations),5[5].
Self-Validating Controls:
ER Stress Inducer: Pre-treat a subset of cells with Tunicamycin (2 µg/mL) to induce ER stress, confirming the upregulation of ER stress markers (BiP/CHOP).
Specificity Control: Run 4-PBA (chaperone + HDACi) directly alongside Sodium Butyrate (HDACi only) to isolate the chaperone-specific phenotype.
Step-by-Step Methodology:
Cell Treatment: Seed mutant-expressing cells (e.g., HEK293T cells expressing mutant GAT-1) in 6-well plates. Treat with either 2 mM 4-PBA or 2 mM Sodium Butyrate for 24 hours.
Lysis: Harvest cells in RIPA buffer supplemented with protease inhibitors. Do not boil samples if studying highly hydrophobic multipass transmembrane proteins, as they may aggregate.
Western Blotting: Resolve lysates on an 8% SDS-PAGE gel. Transfer to a PVDF membrane.
Quantification: Probe for your target protein. Calculate the ratio of the upper band (mature, complex-glycosylated protein in the Golgi/plasma membrane) to the lower band (immature, core-glycosylated protein retained in the ER).
Causality & Design:
Metabolic signaling heavily relies on GPCRs. Butyrate is a potent agonist for the metabolite-sensing GPCRs FFAR2 and FFAR3. In contrast,4[4]. Because these receptors are primarily Gi/o-coupled, their activation inhibits adenylyl cyclase, reducing intracellular cAMP. To measure this effectively, we must first artificially stimulate cAMP production using Forskolin. A true Gi agonist will dose-dependently suppress the Forskolin-induced cAMP spike.
Self-Validating Controls:
Uncoupling Control: Pre-treat cells with Pertussis Toxin (PTX). PTX ADP-ribosylates Gi proteins, permanently uncoupling them from the receptor. If the analog's effect is truly Gi-mediated, PTX will completely abolish the cAMP suppression.
Step-by-Step Methodology:
Cell Preparation: Seed cells stably expressing the target GPCR (e.g., HCAR2 for BHB, or FFAR2 for Butyrate) in a 384-well plate.
PTX Pre-treatment: Treat the control group with 100 ng/mL PTX for 18 hours prior to the assay.
Phosphodiesterase Inhibition: Add 500 µM IBMX for 15 minutes to prevent cAMP degradation.
Stimulation: Co-treat cells with 10 µM Forskolin (to spike cAMP) and varying concentrations of the SCFA analog (e.g., BHB at 0.1–10 mM). Incubate for 30 minutes.
Detection: Lyse cells and measure cAMP levels using a TR-FRET or AlphaScreen cAMP assay kit.
Conclusion & Selection Guide
Do not select a butanoic acid analog based solely on cost or availability.
If your goal is epigenetic modification (HDAC inhibition), Sodium Butyrate or Valproic Acid offer the highest specific potency[1][3].
If your study involves protein misfolding or ER stress , 4-PBA is strictly required due to its unique pharmacochaperone properties[5].
If you are investigating metabolic GPCR signaling , ensure you match the specific ligand (BHB for HCAR2; Butyrate for FFAR2/3) to the receptor[4].
References
Multiple roles of HDAC inhibition in neurodegener
pharmacochaperoning and hdac effect of 4-phenylbutyrate in cell and mouse models: evidence from slc6a1 mutation-mediated disorders
Source: American Epilepsy Society
β-Hydroxybutyrate: A Signaling Metabolite
Source: PMC - NIH
Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon
Source: ResearchG
Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line
Source: PMC - NIH
"benchmarking 4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid against standard reference compounds"
A Note to Our Valued Research Community: To provide a comprehensive and scientifically rigorous benchmarking guide for any chemical entity, a fundamental prerequisite is the established knowledge of its biological target...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to Our Valued Research Community:
To provide a comprehensive and scientifically rigorous benchmarking guide for any chemical entity, a fundamental prerequisite is the established knowledge of its biological target or its intended pharmacological application. Our initial comprehensive search for "4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid" in scientific literature and patent databases has not yielded a specific, well-characterized biological target for this exact molecule.
The search results have uncovered a range of butanoic acid and sulfonamide derivatives with diverse biological activities, from intermediates in the synthesis of statin analogues to compounds with potential antimicrobial or anticancer properties. However, none of these findings are directly attributable to the precise chemical structure of "4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid."
A meaningful and scientifically valid benchmarking study necessitates a clear understanding of the compound's mechanism of action. Without this critical information, the selection of appropriate standard reference compounds and the design of relevant experimental protocols would be arbitrary and would not meet the stringent requirements of scientific integrity that we uphold.
Therefore, to proceed with the creation of a detailed and authoritative comparison guide, we require further information on the known or hypothesized biological target of "4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid." For instance, if the compound is intended as:
An enzyme inhibitor: Which enzyme is it designed to target?
A receptor agonist or antagonist: Which receptor is it intended to interact with?
An antimicrobial agent: What class of microbes is it expected to be effective against?
An anticancer agent: What specific cancer cell lines or pathways is it intended to affect?
Once this pivotal information is available, we will be able to:
Identify and Select Relevant Standard Reference Compounds: We will choose industry-accepted and clinically relevant compounds that act on the same target or are used for the same indication. This will provide a robust basis for comparison.
Design and Detail Appropriate Experimental Protocols: We will outline specific in vitro and in vivo assays to quantitatively assess the potency, selectivity, efficacy, and potential off-target effects of "4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid" in direct comparison to the selected reference standards.
Provide Contextual Analysis and Data Interpretation: The results will be presented in a clear and comparative format, such as data tables and graphical representations, to facilitate a thorough understanding of the compound's performance relative to existing standards.
Illustrate Key Concepts with Visualizations: We will generate diagrams of relevant signaling pathways and experimental workflows to enhance comprehension.
We are committed to providing our audience of researchers, scientists, and drug development professionals with content of the highest caliber. To this end, we believe that proceeding without a defined biological target would be a disservice to our readers.
We encourage you to provide us with the necessary information regarding the biological context of "4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid." With this information in hand, we will be fully equipped to develop the in-depth, technically sound, and trustworthy comparison guide you have requested.
We appreciate your understanding and look forward to collaborating with you to advance scientific knowledge in this area.
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